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  • Product: 2-(2-Aminoethyl)pyrimidin-4-OL
  • CAS: 944898-56-0

Core Science & Biosynthesis

Foundational

Comprehensive literature review of 2-(2-Aminoethyl)pyrimidin-4-OL

This guide provides an in-depth technical analysis of 2-(2-Aminoethyl)pyrimidin-4-ol , a versatile heterocyclic building block used in medicinal chemistry. It addresses the compound's structural dynamics, synthetic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Aminoethyl)pyrimidin-4-ol , a versatile heterocyclic building block used in medicinal chemistry. It addresses the compound's structural dynamics, synthetic pathways, and utility in fragment-based drug discovery (FBDD).

Chemistry, Synthesis, and Medicinal Applications

Chemical Profile & Structural Dynamics

2-(2-Aminoethyl)pyrimidin-4-ol is a bifunctional pyrimidine scaffold characterized by a basic primary amine tethered to the C2 position and a hydroxyl group at the C4 position. Its utility stems from its ability to act as a histamine mimic and a bidentate kinase hinge binder .

Nomenclature and Identity
  • IUPAC Name: 2-(2-Aminoethyl)pyrimidin-4-ol

  • Tautomeric Form: 2-(2-Aminoethyl)pyrimidin-4(3H)-one

  • Molecular Formula: C₆H₉N₃O[1]

  • Molecular Weight: 139.16 g/mol

  • Key Functional Groups:

    • C2-Aminoethyl: A flexible linker providing a primary amine for further coupling or ionic interaction (pKa ~9-10).

    • C4-Hydroxyl/Keto: A hydrogen bond donor/acceptor motif essential for molecular recognition.

The Tautomeric Equilibrium

A critical feature of this molecule is the lactam-lactim tautomerism . In solution and the solid state, the 4(3H)-pyrimidinone (keto) form generally predominates over the pyrimidin-4-ol (enol) form. This equilibrium dictates reactivity: electrophiles will attack the N3 nitrogen (alkylation) or the C4 oxygen (O-alkylation) depending on conditions.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Aromatic OH Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Tautomer Enol->Keto  Equilibrium  

Figure 1: Lactam-lactim tautomeric equilibrium. The keto form (right) is thermodynamically favored in polar solvents.

Synthetic Methodologies

The synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol requires a convergent strategy to install the sensitive aminoethyl side chain while forming the pyrimidine core. Direct alkylation of a pre-formed pyrimidine is often low-yielding due to competing N-alkylation. The preferred route is the Pinner-Type Cyclocondensation .

Retrosynthetic Analysis

The molecule is disconnected into two key fragments:

  • C-C-C Fragment: A

    
    -dielectrophile (e.g., 
    
    
    
    -keto ester or propiolate).
  • N-C-N Fragment: An amidine bearing the protected aminoethyl side chain.

Retrosynthesis Target Target: 2-(2-Aminoethyl)pyrimidin-4-ol Intermediates Cyclization Precursors Target->Intermediates Retrosynthesis FragmentA Fragment A (Amidine): 3-Amino-propanamidine (Protected as Boc-NH) Intermediates->FragmentA FragmentB Fragment B (Electrophile): Ethyl Propiolate (or Ethyl 3-ethoxyacrylate) Intermediates->FragmentB

Figure 2: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine ring.

Validated Experimental Protocol

Objective: Synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol via condensation.

Step 1: Preparation of the Amidine (Pinner Reaction)

  • Reagents: 3-(Boc-amino)propionitrile, HCl (gas), Ethanol, Ammonia.

  • Procedure:

    • Dissolve 3-(Boc-amino)propionitrile in anhydrous ethanol/ether.

    • Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride.

    • Treat the intermediate with ethanolic ammonia to generate 3-(Boc-amino)propanamidine hydrochloride .

    • Checkpoint: Verify formation by MS (M+H).

Step 2: Pyrimidine Cyclization

  • Reagents: 3-(Boc-amino)propanamidine HCl, Ethyl propiolate (or Ethyl 3-ethoxyacrylate), Sodium Ethoxide (NaOEt), Ethanol.

  • Procedure:

    • Activation: In a dry flask, dissolve 1.0 eq of the amidine salt in anhydrous ethanol. Add 1.1 eq of NaOEt (21% wt in EtOH) to liberate the free base. Stir for 15 min at room temperature.

    • Condensation: Add 1.1 eq of Ethyl propiolate dropwise.

    • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC/LC-MS for the disappearance of the amidine.

    • Workup: Cool to RT. Neutralize with dilute HCl to pH ~7. Concentrate in vacuo.

    • Purification: The intermediate (Boc-protected pyrimidinol) often precipitates or can be purified via flash chromatography (DCM/MeOH).

Step 3: Deprotection

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in DCM. Add TFA.

    • Stir at RT for 1 hour.

    • Concentrate to dryness. The product is obtained as the trifluoroacetate or hydrochloride salt.

    • Yield Expectation: 40–60% over 3 steps.

Applications in Drug Discovery

This scaffold acts as a privileged structure in several therapeutic areas.

Kinase Inhibition (Hinge Binding)

The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors. The N1 and C2-amino groups form a bidentate hydrogen bond network with the kinase ATP-binding pocket (e.g., CDK, JAK, PLK4).

  • Role of 4-OH: The 4-hydroxyl group can be converted to a chloride (using POCl₃) and then displaced by amines to create 2,4-diaminopyrimidines , a class of potent inhibitors.

  • Role of Side Chain: The 2-aminoethyl chain extends into the ribose-phosphate binding region or solvent front, improving solubility and selectivity.

Histamine Receptor Ligands

The 2-(2-aminoethyl)pyrimidine fragment is a bioisostere of histamine (2-(4-imidazolyl)ethylamine).

  • H4 Receptor: Substitution of the imidazole ring of histamine with a pyrimidine often retains affinity for the Histamine H4 receptor, a target for inflammation and pruritus.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this molecule is an ideal fragment for screening.

  • Ligand Efficiency: It possesses high ligand efficiency (LE) potential.

  • Vector: The primary amine allows for rapid "growing" of the fragment into adjacent pockets.

Summary of Physicochemical Properties (Predicted)
PropertyValueNote
LogP -1.2 to -0.8Highly hydrophilic
pKa (Amine) ~9.5Basic primary amine
pKa (Pyrimidinol) ~8.8Acidic proton (OH/NH)
TPSA ~65 ŲGood polarity for solubility
H-Bond Donors 2NH₂, OH/NH
H-Bond Acceptors 3Pyrimidine Ns, Oxygen

References

  • Pinner Synthesis of Amidines: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational chemistry for amidine synthesis).
  • Pyrimidine Cyclization: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
  • Kinase Inhibitor Design: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Demonstrates utility of aminopyrimidine scaffold).

  • Tautomerism: Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[2] Journal of the Chemical Society. Link

  • Related Catalog Entry: Sigma-Aldrich. "4-(2-Aminoethyl)pyrimidin-2-ol hydrochloride." Link (Reference for structural analogs and stability).

Sources

Exploratory

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol

Abstract The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] This guide delves in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] This guide delves into the discovery and synthetic history of a specific, rationally designed pyrimidine derivative: 2-(2-Aminoethyl)pyrimidin-4-ol. While a singular "discovery" event for this molecule is not prominently documented, its conception lies at the intersection of established synthetic methodologies and the continual search for novel therapeutic agents. This document provides an in-depth exploration of its plausible synthetic pathways, the chemical logic underpinning its creation, and the broader context of its potential biological significance. We will dissect a primary synthetic route, offering detailed protocols and expert insights into the experimental choices, thereby providing a comprehensive resource for researchers and professionals in drug development.

Introduction: The Pyrimidine Scaffold and the Rationale for 2-(2-Aminoethyl)pyrimidin-4-ol

The pyrimidine ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[2][3] This has led to the development of numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4] The versatility of the pyrimidine core allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The design of 2-(2-Aminoethyl)pyrimidin-4-ol can be rationalized by considering the structural features of known bioactive molecules. The 4-ol (or its tautomeric 4-oxo form) is a common feature in many biologically active pyrimidines. The 2-(2-aminoethyl) substituent introduces a flexible, basic side chain that can participate in crucial hydrogen bonding interactions with biological targets. This side chain is reminiscent of biogenic amines and is often incorporated into drug candidates to enhance target binding or improve physicochemical properties. The synthesis of this specific molecule is therefore a logical step in the exploration of novel chemical space within the pyrimidine family.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol involves a classical retrosynthetic disconnection of the pyrimidine ring. The most common and effective strategy for constructing the pyrimidine core is the condensation of a three-carbon component with a compound containing an N-C-N fragment.[5]

G cluster_0 Retrosynthetic Analysis 2-(2-Aminoethyl)pyrimidin-4-ol 2-(2-Aminoethyl)pyrimidin-4-ol Disconnection Disconnection 2-(2-Aminoethyl)pyrimidin-4-ol->Disconnection C4-C5-C6 Precursor C4-C5-C6 Precursor Disconnection->C4-C5-C6 Precursor C4-N3 & C6-N1 bonds N1-C2-N3 Precursor N1-C2-N3 Precursor Disconnection->N1-C2-N3 Precursor C2-N1 & C2-N3 bonds Precursors Precursors Ethyl Acetoacetate Ethyl Acetoacetate C4-C5-C6 Precursor->Ethyl Acetoacetate 3-Guanidinopropanoic Acid 3-Guanidinopropanoic Acid N1-C2-N3 Precursor->3-Guanidinopropanoic Acid

Caption: Retrosynthetic analysis of 2-(2-Aminoethyl)pyrimidin-4-ol.

Based on this analysis, a plausible forward synthesis involves the cyclocondensation of 3-guanidinopropanoic acid (as the N-C-N component) with ethyl acetoacetate (as the C-C-C component). This approach is attractive due to the commercial availability and relatively low cost of the starting materials.

The Primary Synthetic Pathway: A Step-by-Step Guide

The synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol can be efficiently achieved through a one-pot cyclocondensation reaction. This method is favored for its operational simplicity and good yields.

G Start Reactants 3-Guanidinopropanoic Acid + Ethyl Acetoacetate Start->Reactants Base Base (e.g., Sodium Ethoxide) in Ethanol Reactants->Base Dissolve in Reaction Cyclocondensation Base->Reaction Intermediate Open-chain Intermediate (transient) Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-(2-Aminoethyl)pyrimidin-4-ol Cyclization->Product End Product->End

Caption: Proposed synthetic workflow for 2-(2-Aminoethyl)pyrimidin-4-ol.

Rationale for Experimental Choices
  • Choice of Base: A strong base, such as sodium ethoxide, is crucial for this reaction. It serves two primary purposes: first, to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate, and second, to facilitate the cyclization and subsequent dehydration steps.

  • Solvent: Ethanol is an excellent solvent choice as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions. It also effectively solubilizes the reactants.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the condensation and cyclization steps.

Detailed Experimental Protocol

Materials:

  • 3-Guanidinopropanoic acid

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 3-guanidinopropanoic acid and stir until it dissolves.

  • Addition of Ethyl Acetoacetate: Add ethyl acetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. The desired product, 2-(2-Aminoethyl)pyrimidin-4-ol, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Mechanism of the Cyclocondensation Reaction

The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: The ethoxide base abstracts a proton from the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic guanidinium carbons of 3-guanidinopropanoic acid.

  • Intramolecular Cyclization: The terminal amino group of the guanidino moiety then attacks the ester carbonyl group, leading to the formation of a six-membered ring intermediate.

  • Dehydration: Subsequent elimination of a molecule of water and ethanol leads to the formation of the aromatic pyrimidine ring.

Biological Context and Potential Applications

While specific biological data for 2-(2-Aminoethyl)pyrimidin-4-ol is not extensively published, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The 2-amino-pyrimidine scaffold is a key feature in many kinase inhibitors, which are a major class of anticancer drugs.[6][7] The aminoethyl side chain could potentially interact with the hinge region of a kinase active site.

Furthermore, pyrimidine derivatives have shown a wide range of other biological activities, including:

  • Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a common feature in nucleoside analogs that interfere with viral or bacterial replication.[1]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways.[8]

  • Central Nervous System (CNS) Activity: The ability of the amino group to be protonated at physiological pH could allow for interactions with receptors in the CNS.[1]

The synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol provides a valuable building block for the creation of compound libraries for screening against these and other biological targets.

Data Summary

PropertyValue
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance (predicted) White to off-white solid
Solubility (predicted) Soluble in water and polar organic solvents

Conclusion

The synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol represents a logical extension of established pyrimidine chemistry. Its rational design, based on the privileged nature of the pyrimidine scaffold and the introduction of a biologically relevant side chain, makes it a compound of interest for further investigation in drug discovery programs. The synthetic route detailed in this guide, centered around the robust cyclocondensation reaction, provides a reliable and efficient method for its preparation. As the quest for novel therapeutics continues, the exploration of such rationally designed molecules will remain a critical endeavor in the field of medicinal chemistry.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. (2015). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of 2′-substituted-4′-selenoribofuranosyl pyrimidines as antitumor agents. (2015). Dongguk University. Retrieved February 4, 2026, from [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Indian Academy of Sciences. Retrieved February 4, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of 2′-substituted-4′-selenoribofuranosyl pyrimidines as antitumor agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Green synthesis of pyrimidine derivative. (2013). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2022). Pandawa Institute Journals. Retrieved February 4, 2026, from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Beta-Guanidinopropionic acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. (n.d.). Beilstein Journals. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (n.d.). Retrieved February 4, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • β-Guanidinopropionic Acid Stimulates Brain Mitochondria Biogenesis and Alters Cognitive Behavior in Nondiseased Mid-Age Mice. (2018). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2024). Retrieved February 4, 2026, from [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Technical Guide: Tautomeric Landscapes and Structural Dynamics of 2-(2-Aminoethyl)pyrimidin-4-ol

Topic: Tautomeric Forms and Isomerism of 2-(2-Aminoethyl)pyrimidin-4-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The heterocycle 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Forms and Isomerism of 2-(2-Aminoethyl)pyrimidin-4-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The heterocycle 2-(2-Aminoethyl)pyrimidin-4-ol represents a critical pharmacophore scaffold, often embedded within larger kinase inhibitors and thiamine analogs. Its utility in drug development is governed by a complex interplay of prototropic tautomerism (lactam-lactim equilibrium) and ionization states (zwitterionic potential) dictated by the basic aminoethyl side chain.[1]

This guide moves beyond static structural definitions to provide a dynamic analysis of the molecule in solution and solid phases.[1] It offers actionable protocols for analytical characterization and synthetic isolation, ensuring that researchers can precisely control and define the active pharmaceutical ingredient (API) form during early-stage development.[1]

Part 1: Molecular Architecture & Tautomeric Equilibria[1]

The Core Equilibrium: Lactam vs. Lactim

While formally named as a "pyrimidin-4-ol," this molecule predominantly exists as 2-(2-aminoethyl)pyrimidin-4(3H)-one (the lactam form) in the solid state and in polar solvents (DMSO, Water). The driving force is the resonance stabilization energy of the amide-like [–NH–C(=O)–] system, which generally exceeds that of the imidic acid [–N=C(OH)–] system in pyrimidines.[1]

However, the equilibrium is sensitive to environmental factors:[1]

  • Polar Protic Solvents (Water, MeOH): Strongly favor the Oxo (Lactam) form due to hydrogen bond donation to the carbonyl oxygen.[1]

  • Non-Polar Aprotic Solvents (CHCl₃, Toluene): Shift the equilibrium slightly toward the Hydroxy (Lactim) form, or induce dimerization via intermolecular hydrogen bonding.[1]

  • Gas Phase: Theoretical calculations often predict the hydroxy form to be close in energy to the oxo form, but in drug development contexts (solution/solid), the oxo form is the relevant species.[1]

The Side-Chain Influence: Zwitterionic Complexity

Unlike simple pyrimidin-4-ols, the 2-aminoethyl side chain introduces a primary amine (


). The pyrimidin-4-one ring possesses an acidic proton at N3 (

).

This proximity of


 values creates a pH-dependent "Zwitterionic Window":
  • Acidic pH (< 7.0): Cationic species.[1] Side chain

    
    , Ring neutral (or protonated at carbonyl oxygen in very strong acid).[1]
    
  • Physiological pH (7.4): Predominantly Cationic .[1] The side chain is protonated (

    
    ), while the ring remains largely neutral (N3-H intact).[1]
    
  • Basic pH (9.0 - 10.0): Zwitterionic . The side chain remains protonated (

    
    ), while the ring N3 deprotonates (
    
    
    
    ), forming a net neutral zwitterion.[1]
  • High pH (> 11.0): Anionic.[1] Side chain neutral (

    
    ), Ring deprotonated (
    
    
    
    ).[1]
Visualization of Tautomeric & Ionization Pathways[1]

Tautomerism cluster_0 pH < 7 (Cationic) cluster_1 pH ~ 7-9 (Neutral/Zwitterion) Cation Cationic Form (Side chain NH3+, Ring Neutral) Lactam Lactam (Major) Pyrimidin-4(3H)-one (Side chain NH3+) Cation->Lactam -H+ (Ring N3) Lactim Lactim (Minor) Pyrimidin-4-ol (Side chain NH2) Lactam->Lactim Tautomerism (Solvent Dependent) Zwitter Zwitterion (Side chain NH3+, Ring N-) Lactam->Zwitter pH > 8.5 (Ring Deprotonation)

Figure 1: Tautomeric and ionization landscape. The blue node (Lactam) represents the dominant pharmacologically relevant species at physiological pH, often co-existing with the cationic form.[1]

Part 2: Thermodynamic & Kinetic Stability Data

The following data summarizes the predicted and experimental behavior of the scaffold. Note that exact values depend on ionic strength and temperature.[1]

ParameterValue / RangeMechanistic Implication
Dominant Tautomer (Solid) Pyrimidin-4(3H)-oneCrystal packing is driven by

intermolecular hydrogen bonds (ribbon structures).
Dominant Tautomer (Water) Pyrimidin-4(3H)-one

.[1] Water stabilizes the dipolar resonance of the amide.[1]
Side Chain


Typical primary aliphatic amine.[1] Likely protonated in biological media.[1]
Ring

(Acidic)

Deprotonation of the N3-H. Lower than typical amides due to aromatic stabilization of the anion.[1]
Ring

(Basic)

Protonation of the carbonyl oxygen (rare in bio-conditions).[1]
LogD (pH 7.4) -1.5 to -2.0Highly hydrophilic due to ionization. Poor passive permeability unless derivatized.[1]

Part 3: Analytical Characterization Strategy

Distinguishing the tautomers requires specific spectroscopic workflows.[1] Standard LC-MS is insufficient as ionization sources (ESI) often perturb the equilibrium or show identical masses for tautomers.[1]

NMR Spectroscopy Protocol (Self-Validating)

Objective: Confirm the presence of the N3-H proton (Lactam) vs O-H (Lactim).

  • Solvent Selection:

    • Do NOT use

      
      :  Rapid exchange of N-H/O-H protons obscures the signal.[1]
      
    • Use DMSO-

      
      :  Slows exchange, allowing observation of labile protons.[1]
      
  • Acquisition Parameters:

    • Run at 298 K.[1]

    • Set relaxation delay (

      
      ) > 2s to ensure integration accuracy of exchangeable protons.
      
  • Diagnostic Signals:

    • Lactam (Oxo): Look for a broad singlet at

      
       11.0 - 12.5 ppm .[1] This corresponds to the N3-H.
      
    • Lactim (Hydroxy): If present, the O-H would appear sharp (if intramolecularly bonded) or broad, but typically upfield of the amide proton.[1]

    • Carbonyl:

      
      C NMR will show a signal at 
      
      
      
      160-165 ppm
      for the
      
      
      (Lactam).[1] The C-O (Lactim) typically resonates upfield (
      
      
      155-160 ppm).[1]
IR Spectroscopy[1]
  • Lactam: Strong absorption at 1650–1690 cm⁻¹ (

    
     stretch, Amide I).[1]
    
  • Lactim: Absence of intense carbonyl band; presence of broad

    
     stretch (often obscured by N-H stretches of the amine).[1]
    

Part 4: Synthetic Implications & Isomer Management[1]

Synthesizing 2-(2-aminoethyl)pyrimidin-4-ol presents a regio-selectivity challenge. The 2-substituent must be introduced via the amidine component to avoid isomeric mixtures.[1]

Robust Synthetic Workflow

To ensure high fidelity of the 2-isomer (and avoid the 4-aminoethyl-2-ol isomer), use a Protected Amidine Condensation strategy.

Step 1: Precursor Preparation

  • Start with 3-Aminopropionitrile or

    
    -Alanine .
    
  • Protect the primary amine (e.g., Boc-protection) to prevent side reactions.[1]

  • Convert the nitrile/amide to the Boc-protected Amidine (e.g., via Pinner reaction: HCl/EtOH followed by Ammonia).[1]

Step 2: Cyclization

  • Condense the Boc-amidine with Ethyl Propiolate (or a surrogate like Sodium Formylacetate prepared in situ).[1]

  • Mechanism:[2][3][4] The amidine nitrogen attacks the ester carbonyl and the alkyne/enol ether, closing the ring.[1]

  • Regioselectivity: The amidine carbon becomes C2 of the pyrimidine.[1]

Step 3: Deprotection

  • Acidic cleavage (TFA/DCM or HCl/Dioxane) removes the Boc group.[1]

  • Critical Step: Neutralization must be controlled to isolate the free base or the specific salt form (Dihydrochloride vs Monohydrochloride).[1]

Synthetic Pathway Diagram[1]

Synthesis Start Start: 3-Aminopropionitrile Protect 1. Protection (Boc2O) 2. Pinner Reaction (HCl/EtOH) Start->Protect Amidine Intermediate: N-Boc-3-aminopropionamidine Protect->Amidine Cyclization Cyclization: + Ethyl Propiolate / NaOEt Amidine->Cyclization Regiocontrol at C2 Pyrim_Prot Protected Scaffold: 2-(2-Boc-aminoethyl)pyrimidin-4(3H)-one Cyclization->Pyrim_Prot Deprotect Deprotection: 4M HCl in Dioxane Pyrim_Prot->Deprotect Final Final Product: 2-(2-Aminoethyl)pyrimidin-4-ol HCl Deprotect->Final

Figure 2: Controlled synthesis pathway to ensure regio-purity of the 2-substituted isomer.

Part 5: Pharmaceutical Relevance[1][5]

Bioisosterism & Binding Modes

In kinase inhibitor design, the 2-(2-aminoethyl)pyrimidin-4-ol scaffold acts as a bidentate hinge binder :

  • Acceptor: The N1 ring nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

  • Donor: The N3-H (Lactam) or O-H (Lactim) acts as a hydrogen bond donor to the backbone carbonyl.[1]

  • Solubilizer: The pendant aminoethyl group projects into the solvent front, improving solubility and potentially interacting with Asp/Glu residues (salt bridge formation).[1]

Storage & Stability[1]
  • Hygroscopicity: As a salt (HCl), the compound is hygroscopic due to the charged amine.[1] Store in desiccators at -20°C.

  • Oxidation: The amine is susceptible to oxidation over long periods; store under Argon.[1]

References

  • Tautomerism of Pyrimidin-4-ones

    • L. Stefaniak, et al. "Tautomerism of Pyrimidin-4-ones." Tetrahedron, 1989.[1]

    • Insight: Establishes the dominance of the 4(3H)-one form in solution using 15N NMR.[1]

    • [1]

  • pKa Values of Pyrimidines

    • Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data.

    • Insight: Provides baseline pKa values for pyrimidine ring systems and aliph
  • Synthesis of 2-Substituted Pyrimidines

    • PubChem Compound Summary: 4-(2-Aminoethyl)pyrimidin-2-ol (Isomer analog).
    • Insight: Illustrates structural properties and salt forms relevant to the aminoethyl-pyrimidine class.
    • [1]

  • Keto-Enol Equilibrium in Heterocycles

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry.

    • Insight: The authoritative text on predicting tautomeric preferences in nitrogen heterocycles.[1]

    • [1]

(Note: Specific CAS 1738-92-7 or similar derivatives are often cataloged as intermediates. The properties described above are derived from the fundamental chemistry of the 2-aminoethyl-pyrimidin-4-ol class.)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Aminoethyl)pyrimidin-4-OL

Application Note: Step-by-Step Synthesis Protocol for 2-(2-Aminoethyl)pyrimidin-4-ol Executive Summary & Strategic Rationale The synthesis of 2-(2-aminoethyl)pyrimidin-4-ol (also referred to as 2-(2-aminoethyl)pyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis Protocol for 2-(2-Aminoethyl)pyrimidin-4-ol

Executive Summary & Strategic Rationale

The synthesis of 2-(2-aminoethyl)pyrimidin-4-ol (also referred to as 2-(2-aminoethyl)pyrimidin-4(3H)-one) presents a classic chemoselectivity challenge.[1] The target molecule contains three nucleophilic sites: the pyrimidine ring nitrogens, the exocyclic oxygen, and the primary amine on the ethyl chain.

A direct condensation using free amino-amidine precursors often leads to uncontrolled polymerization or incorrect cyclization.[1] Therefore, this protocol utilizes a "Protect-Cyclize-Deprotect" strategy.[1] We will generate the pyrimidine core using a protected amidine scaffold, ensuring that the cyclization with the 3-carbon electrophile is exclusive to the amidine moiety.

Key Mechanistic Insight: The use of Ethyl 3,3-diethoxypropionate as a masked form of formylacetate is superior to ethyl propiolate. While ethyl propiolate is a common reagent, it suffers from competing polymerization and regioselectivity issues.[1] The acetal (diethoxypropionate) ensures a controlled release of the reactive aldehyde equivalent under the reaction conditions, driving a cleaner condensation with the amidine.

Retrosynthetic Analysis & Pathway Visualization

The following logic map details the disconnection strategy used to design this protocol.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 2-(2-Aminoethyl)pyrimidin-4-ol Target Target: 2-(2-Aminoethyl)pyrimidin-4-ol ProtectedInt Intermediate: 2-(2-Boc-aminoethyl)pyrimidin-4-ol ProtectedInt->Target Acidic Deprotection (TFA/HCl) Amidine Precursor A: 3-(Boc-amino)propanamidine Amidine->ProtectedInt Cyclocondensation (NaOEt) Electrophile Precursor B: Ethyl 3,3-diethoxypropionate Electrophile->ProtectedInt + StartMat Starting Material: 3-Aminopropionitrile StartMat->Amidine 1. Boc-protection 2. Pinner Reaction

Caption: Figure 1 illustrates the strategic disconnection, isolating the cyclization step from the amine functionality to prevent side reactions.

Experimental Protocol

Phase 1: Ligand Preparation (Protected Amidine Synthesis)

Objective: Synthesize 3-(tert-butoxycarbonylamino)propanamidine hydrochloride.[1]

Reagents:

  • 3-Aminopropionitrile (CAS: 151-18-8)[1]

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Anhydrous Methanol & Ethanol[1]

  • Dry HCl gas or Acetyl Chloride[1]

  • Ammonia (methanolic solution)[1]

Step-by-Step:

  • N-Protection:

    • Dissolve 3-aminopropionitrile (1.0 eq) in DCM.[1] Add

      
       (1.2 eq).
      
    • Cool to 0°C and add

      
       (1.1 eq) portion-wise.
      
    • Stir at RT for 4 hours. Wash with 1N HCl, brine, dry over

      
      , and concentrate.[1]
      
    • Checkpoint: Verify formation of N-Boc-3-aminopropionitrile by NMR (Appearance of t-butyl singlet at ~1.4 ppm).

  • Pinner Reaction (Imidate Formation):

    • Dissolve the N-Boc-nitrile in anhydrous EtOH (0.5 M concentration).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 mins until saturation (or add Acetyl Chloride dropwise to generate HCl in situ).

    • Critical: Keep the system strictly anhydrous to prevent hydrolysis to the ester.

    • Store at 4°C for 18-24 hours. The imidate ester hydrochloride may precipitate.

  • Ammonolysis:

    • Concentrate the mixture to remove excess HCl (keep temperature <40°C).[1]

    • Redissolve the residue in anhydrous MeOH.

    • Add 7N

      
       in MeOH (3.0 eq) at 0°C.
      
    • Stir at RT for 24 hours.

    • Concentrate to dryness.[1] The residue is 3-(Boc-amino)propanamidine HCl .[1] Use directly in Phase 2.

Phase 2: Pyrimidine Core Assembly (The Cyclization)

Objective: Condensation of the amidine with the 3-carbon fragment.

Reagents:

  • 3-(Boc-amino)propanamidine HCl (from Phase 1)[1]

  • Ethyl 3,3-diethoxypropionate (CAS: 10601-80-6)[1]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol[1]

Workflow Diagram:

Cyclization Figure 2: Cyclization Workflow Setup Setup: Amidine HCl + Electrophile in EtOH BaseAdd Base Addition: Add NaOEt (2.5 eq) Reflux 8-12h Setup->BaseAdd Initiate Workup Workup: Neutralize (AcOH) Concentrate & Extract BaseAdd->Workup Completion Product Intermediate: Pyrimidin-4-ol (Protected) Workup->Product Purification

Caption: Figure 2 depicts the "One-Pot" cyclization sequence.

Step-by-Step:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 3-(Boc-amino)propanamidine HCl (1.0 eq) in anhydrous Ethanol.

    • Add Ethyl 3,3-diethoxypropionate (1.1 eq).[1]

  • Cyclization:

    • Add NaOEt solution (2.5 eq). Note: Excess base is required to neutralize the amidine HCl salt and catalyze the condensation.

    • Heat the mixture to reflux (

      
      ) for 12 hours.
      
    • Monitoring: Monitor by LC-MS for the mass of the protected product

      
      .[1]
      
  • Workup:

    • Cool to RT. Neutralize the mixture with Glacial Acetic Acid to pH ~6-7.

    • Concentrate under reduced pressure to remove ethanol.

    • Residue triturated with water.[1] The tautomeric nature (pyrimidinone) makes it moderately water-soluble.[1]

    • Extraction: Extract with EtOAc/Isopropanol (3:1) if the product does not precipitate.[1]

    • Dry organic layer and concentrate.

    • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).[1]

Phase 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield the final salt.

  • Acidolysis:

    • Dissolve the intermediate in minimal DCM.

    • Add 4N HCl in Dioxane (10 eq) or TFA/DCM (1:1).

    • Stir at RT for 2 hours.

  • Isolation:

    • Concentrate to dryness.[1]

    • Triturate the solid with diethyl ether to remove organic byproducts.

    • Final Product: 2-(2-Aminoethyl)pyrimidin-4-ol dihydrochloride (or trifluoroacetate salt).[1]

Analytical Specifications (QC)

ParameterExpected DataNotes
Appearance Off-white to pale yellow solidHygroscopic as a salt.[1]
MS (ESI+) m/z = 140.08

Base peak corresponding to core.[1]
1H NMR (D2O)

7.8 (d, 1H, H-6), 6.1 (d, 1H, H-5)
Characteristic pyrimidine doublets.[1]
1H NMR (Alkyl)

3.2 (t, 2H,

), 2.8 (t, 2H,

)
Triplet splitting pattern confirms ethyl chain.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Hydrolysis of the imidate or amidine prior to cyclization.

    • Solution: Ensure strictly anhydrous conditions during the Pinner reaction and amidine formation. Use freshly prepared NaOEt.

  • Issue: Difficulty Isolating the Polar Product.

    • Cause: Pyrimidin-4-ols are zwitterionic and highly polar.[1]

    • Solution: Avoid aqueous workups if possible.[1] After neutralization, filter off inorganic salts (NaCl/NaOAc) from the ethanolic solution before concentration.[1]

References

  • Miller, G. W., & Rose, F. L. (1963).[1] Pyrimidines.[1][2][3][4][5][6][7] Part I. Synthesis of some 2-substituted 4-hydroxypyrimidines. Journal of the Chemical Society.[8] Link

    • Foundational text for the condensation of amidines with beta-keto esters and rel
  • Kenner, G. W., et al. (1943).[1] The synthesis of pyrimidines.[2][3][4][6][8] Journal of the Chemical Society.[8] Link

    • Establishes the utility of ethyl diethoxypropionate as a formylacet
  • Organic Syntheses. (1955).[1] 2,4-Diamino-6-hydroxypyrimidine.[9] Org.[1][2][5][10][11] Synth. 35, 80. Link[1]

    • Provides the standard operating procedure for guanidine/amidine condens
  • Bagley, M. C., et al. (2001).[1] A new one-step synthesis of pyridines and pyrimidines.[1] Tetrahedron Letters.[1] Link

    • Modern context on cyclization efficiency.[1]

Sources

Application

Application of 2-(2-Aminoethyl)pyrimidin-4-OL in kinase inhibitor screening assays

Application Note: 2-(2-Aminoethyl)pyrimidin-4-OL Scaffolds in Kinase Inhibitor Screening Executive Summary This guide details the application of 2-(2-Aminoethyl)pyrimidin-4-OL (and its tautomeric equivalent, pyrimidin-4(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Aminoethyl)pyrimidin-4-OL Scaffolds in Kinase Inhibitor Screening

Executive Summary

This guide details the application of 2-(2-Aminoethyl)pyrimidin-4-OL (and its tautomeric equivalent, pyrimidin-4(3H)-one) as a privileged scaffold in kinase inhibitor discovery. While often utilized as a synthetic intermediate, this moiety serves as a critical Fragment-Based Drug Discovery (FBDD) starting point due to its ability to mimic the adenine ring of ATP.

This document provides high-level protocols for validating this scaffold using Surface Plasmon Resonance (SPR) for fragment affinity and TR-FRET for screening libraries derived from this core.

Scientific Rationale & Mechanism

The "Privileged" Scaffold Architecture

The 2-(2-Aminoethyl)pyrimidin-4-OL structure is a quintessential "hinge-binding" motif. In physiological conditions, the pyrimidin-4-ol often exists in equilibrium with its pyrimidin-4(3H)-one tautomer.

  • Hinge Interaction: The N1 nitrogen and the C4-carbonyl/hydroxyl group form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (typically interacting with residues like Leu, Glu, or Met, depending on the kinase).

  • The 2-Aminoethyl Vector: This substituent is strategically positioned to extend towards the ribose-binding pocket or the solvent front . It serves as a "growth vector" where medicinal chemists attach solubilizing groups or electrophilic warheads (for covalent inhibition).

Physicochemical Profile (Fragment Suitability)

For FBDD, this molecule adheres to the "Rule of Three," making it an ideal starting fragment.

PropertyValue (Approx)Significance in Screening
Molecular Weight ~139.15 Da<300 Da allows for high Ligand Efficiency (LE).
LogP -0.8 to 0.5High water solubility; ideal for high-concentration SPR assays.
H-Bond Donors 2 (NH2, OH/NH)Critical for hinge binding.
H-Bond Acceptors 3 (N, O)Critical for hinge binding.
Rotatable Bonds 2Low entropic penalty upon binding.

Visualization: Binding Mode & Workflow

Figure 1: Structural Binding Mode & Screening Workflow

The following diagram illustrates the hypothetical binding mode of the scaffold within the ATP pocket and the logical flow of screening assays.

KinaseScreening cluster_0 Scaffold Properties cluster_1 Binding Mechanism cluster_2 Screening Cascade Scaffold 2-(2-Aminoethyl) pyrimidin-4-OL Tautomer Tautomer Equilibrium (4-OH ⇌ 4-One) Scaffold->Tautomer Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge  Binds via N1/C4-O Vector 2-Aminoethyl Tail (Solvent Vector) Scaffold->Vector  Functionalization Site SPR Assay 1: SPR (Fragment Validation) Hinge->SPR  Detect Weak Affinity TRFRET Assay 2: TR-FRET (Library Profiling) Vector->TRFRET  Optimize Potency SPR->TRFRET  Hit-to-Lead Evolution

Caption: Figure 1. Mechanistic role of the pyrimidine scaffold and the transition from biophysical validation (SPR) to biochemical screening (TR-FRET).

Protocol 1: Fragment Validation via Surface Plasmon Resonance (SPR)

Purpose: To detect low-affinity binding (


 in the 

M-mM range) of the 2-(2-Aminoethyl)pyrimidin-4-OL fragment, which is often below the sensitivity limit of enzymatic assays.

Reagents:

  • Sensor Chip: CM5 or NTA (for His-tagged kinases).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid phosphate buffers if investigating kinases sensitive to phosphorylation state.

  • Ligand: Purified Kinase Domain (e.g., CDK2, MAPK, or AURK).

  • Analyte: 2-(2-Aminoethyl)pyrimidin-4-OL (dissolved in 100% DMSO, diluted to 5% DMSO final).

Step-by-Step Methodology:

  • Surface Preparation (Capture Method):

    • Immobilize anti-His antibody or activate NTA surface with

      
      .
      
    • Inject His-tagged Kinase to reach a density of ~2000-4000 RU. High density is required for fragment screening to maximize signal-to-noise.

    • Reference Channel: Immobilize a non-relevant protein or use an empty activated/blocked surface to correct for bulk refractive index changes.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a concentration series of the fragment: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Solvent Correction: Prepare DMSO calibration standards (4.5% to 5.5%) to correct for bulk shift discrepancies, as fragments require high DMSO tolerance.

    • Inject analyte for 60s (Association) followed by 60s Dissociation. Flow rate: 30

      
      L/min.
      
  • Data Analysis:

    • Zero-adjust and reference-subtract all sensorgrams.

    • Fit data to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates, kinetic fitting may be difficult).

    • Success Criteria: A square-wave sensorgram indicating fast-on/fast-off binding with a calculated

      
       < 1 mM and Ligand Efficiency (LE) > 0.3.
      

Protocol 2: Library Screening via TR-FRET (LanthaScreen™)

Purpose: Once the scaffold is validated and derivatized (e.g., reacting the aminoethyl group with acyl chlorides to create a library), this assay quantifies the IC50 of the new compounds.

Mechanism: A Terbium-labeled antibody binds the phosphorylated product. FRET occurs between the Terbium (donor) and a fluorescent tracer (acceptor) bound to the kinase ATP pocket. Note: This protocol describes a Binding/Displacement assay (Tracer displacement), which is more robust for ATP-competitive inhibitors than activity assays.

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Test Compounds: Library derived from 2-(2-Aminoethyl)pyrimidin-4-OL.

Step-by-Step Methodology:

  • Plate Preparation:

    • Use 384-well low-volume white plates.

    • Dispense 100 nL of test compound (in DMSO) using an acoustic dispenser (e.g., Echo). Final DMSO concentration should be <1%.

  • Master Mix Addition:

    • Prepare Kinase/Antibody Mix : [Kinase] = 5 nM, [Eu-Ab] = 2 nM in Kinase Buffer A.

    • Prepare Tracer Mix : [Tracer 236] =

      
       of tracer for the specific kinase (typically 5-50 nM).
      
    • Add 5

      
      L of Kinase/Antibody Mix to the wells.
      
    • Add 5

      
      L of Tracer Mix to the wells.
      
  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 495 nm (or 615 nm for Eu).

    • Emission 2 (Acceptor): 520 nm (or 665 nm for Alexa647).

    • Lag Time: 100

      
      s; Integration Time:  200 
      
      
      
      s.
  • Calculation:

    • Calculate Emission Ratio:

      
      
      
    • Plot ER vs. log[Compound] to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
SPR: No Binding Signal Fragment solubility issues or protein inactivation.Verify fragment solubility via NMR. Check kinase activity post-immobilization. Ensure DMSO concentration is matched exactly in running buffer.
SPR: "Sticky" Binding Non-specific aggregation.Add 0.05% Tween-20 or BSA to the buffer. Analyze sensorgram shape (slow dissociation often implies aggregation).
TR-FRET: High Background Tracer concentration too high or "Hoose effect".Titrate tracer to its exact

. Check for compound autofluorescence (run a "compound only" control).
Low Potency (IC50 > 10

M)
Scaffold is too small (low binding energy).The 2-aminoethyl group must be derivatized. This fragment is a start point, not a drug. Attach aromatic or heterocyclic groups to the amine to engage the hydrophobic back-pocket.

References

  • Vertex Pharmaceuticals. (2015). Pyrimidine-pyridinone serine/threonine kinase inhibitors.[1][2] WO2015011252A1. Google Patents. Link

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[3] Molecules, 26(17), 5402. Link

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Link

  • National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. PubMed Central. Link

  • Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[4] RSC Advances. Link

Sources

Method

Advanced Characterization of 2-(2-Aminoethyl)pyrimidin-4-ol: Overcoming Tautomeric and Polar Challenges

Abstract This technical guide outlines advanced protocols for the structural elucidation and quantitative analysis of 2-(2-Aminoethyl)pyrimidin-4-ol (CAS: 175440-66-7). Due to its amphoteric nature and capacity for keto-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines advanced protocols for the structural elucidation and quantitative analysis of 2-(2-Aminoethyl)pyrimidin-4-ol (CAS: 175440-66-7). Due to its amphoteric nature and capacity for keto-enol tautomerism, this molecule presents unique challenges in retention stability and spectral interpretation. This note moves beyond standard C18 methodologies, proposing a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow for separation and a solvent-dependent NMR strategy for tautomer identification.

Introduction: The Analytical Challenge

2-(2-Aminoethyl)pyrimidin-4-ol is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and biologically active sulfonylpyrimidines.

The "Chameleon" Effect (Tautomerism)

While chemically named as a "pyrimidin-4-ol," the molecule predominantly exists as 2-(2-aminoethyl)pyrimidin-4(3H)-one in solution and solid states. This keto-enol tautomerism complicates quality control, as the "hydroxy" signal in NMR is often absent, replaced by a broad amide-like proton signal that is solvent-dependent.

Polarity and Zwitterions

The molecule contains a basic primary amine (pKa ~9.8) and an acidic/neutral lactam functionality. At neutral pH, it exists as a zwitterion. Standard Reverse Phase (RP) chromatography often results in:

  • Dewetting/Phase Collapse: Poor retention on C18 columns.

  • Peak Tailing: Secondary interactions between the amine and residual silanols.

Protocol A: Structural Elucidation via NMR

Objective: To confirm the tautomeric state and side-chain integrity.

Solvent Selection Logic
  • DMSO-d6: Preferred for observing exchangeable protons. In DMSO, the N3-H proton (lactam form) is often visible as a broad singlet around 11-12 ppm, confirming the oxo tautomer.

  • D2O: Causes H/D exchange, eliminating the N-H and NH2 signals, simplifying the spectrum to the carbon backbone protons only.

Experimental Parameters
ParameterSetting
Field Strength 400 MHz or higher
Concentration 5–10 mg/mL
Temperature 298 K (Standard)
Pulse Sequence 1H with 30° pulse angle (zg30)
Relaxation Delay > 5 seconds (to allow full relaxation of quaternary carbons in 13C)
Diagnostic Signals (DMSO-d6)
  • Pyrimidinone Ring:

    • C5-H: Doublet (~6.1 ppm).

    • C6-H: Doublet (~7.8 ppm).

    • Note: The coupling constant (J ~6-7 Hz) is characteristic of the pyrimidinone ring system.

  • Side Chain:

    • -CH2- (α to ring): Triplet (~2.6 ppm).

    • -CH2- (β to ring, adj. to amine): Triplet (~2.9 ppm).

  • Exchangeable Protons:

    • NH2: Broad singlet (~4-8 ppm, variable).

    • N3-H (Lactam): Broad singlet (>11 ppm). Absence of this peak and presence of an -OH peak would indicate the enol form, which is rare.

Protocol B: HILIC Separation Method

Objective: To achieve retention and symmetrical peak shape without ion-pairing reagents that suppress MS sensitivity.

Why HILIC?

Hydrophilic Interaction Liquid Chromatography creates a water-rich layer on the surface of a polar stationary phase.[1][2] The polar analyte partitions into this layer. This is superior to RPLC for this molecule because it retains the highly polar amino group essentially by "normal phase" mechanisms using "reverse phase" solvents.

Method Parameters
ParameterCondition
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.3 mL/min
Column Temp 35°C
Injection Vol 2 µL
Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.0595Initial Hold
1.0595Start Gradient
6.04060Elution of Polar Impurities
7.04060Hold
7.1595Re-equilibration
10.0595End Run

Technical Note: The high organic starting condition (95% ACN) ensures the analyte is retained. Increasing water content elutes the compound.

Protocol C: LC-MS/MS Quantification

Objective: High-sensitivity detection for pharmacokinetic or impurity profiling.

Ionization Strategy
  • Mode: ESI Positive (+).[3]

  • Precursor Ion: [M+H]+ = m/z 140.1 (Calculated MW ~139.15).

  • Mechanism: Protonation occurs readily at the primary amine (side chain) and the N1 position of the pyrimidine ring.

Fragmentation Pathway (MS2)

Collision Induced Dissociation (CID) typically yields the following transitions:

  • Primary Transition (Quantifier): m/z 140.1 → 123.1

    • Mechanism:[4][5][6][7][8] Loss of Ammonia (NH3, -17 Da) from the side chain.

  • Secondary Transition (Qualifier): m/z 140.1 → 96.0

    • Mechanism:[4][5][6][7][8] Cleavage of the ethyl side chain or ring opening (Retro-Diels-Alder).

Mass Spectrometry Settings (Generic Triple Quad)
ParameterSetting
Spray Voltage 3500 V
Capillary Temp 300°C
Sheath Gas 40 arb units
Collision Energy 15–25 eV (Optimize for 123.1 fragment)

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this amphoteric molecule.

AnalyticalWorkflow Start Sample: 2-(2-Aminoethyl)pyrimidin-4-ol Purity Purity & Quantitation Start->Purity Structure Structural ID (Tautomerism) Start->Structure PolarityCheck Is Retention < 1.0 min on C18? Purity->PolarityCheck Solvent Solvent: DMSO-d6 Structure->Solvent HILIC Method: HILIC (Zwitterionic) Mobile Phase: ACN/NH4OAc PolarityCheck->HILIC Yes (Too Polar) RPLC Method: RPLC + Ion Pairing (Not Recommended for MS) PolarityCheck->RPLC No Detection Detection: ESI+ MS/MS Transition: 140 -> 123 (NH3 loss) HILIC->Detection NMR_Signal Observe N-H at >11 ppm? Solvent->NMR_Signal OxoForm Confirm: 4(3H)-Pyrimidinone Form (Major Tautomer) NMR_Signal->OxoForm Yes EnolForm Confirm: 4-Hydroxypyrimidine Form (Rare/Solid State) NMR_Signal->EnolForm No

Caption: Figure 1. Analytical decision tree highlighting the necessity of HILIC for retention and DMSO-d6 for tautomeric confirmation.

References

  • IUPAC. (2023). Nomenclature of Organic Chemistry: Pyrimidines and Tautomerism. International Union of Pure and Applied Chemistry. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Shoup, T. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors.[9][10] Biochemistry (ACS). [Link]

Sources

Application

Application Notes &amp; Protocols for the Cellular Characterization of 2-(2-Aminoethyl)pyrimidin-4-OL

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The novel compound, 2-(2-Aminoethyl)pyrimidin-4-OL, presents a unique structural motif, combining the established biological relevance of the pyrimidine ring with an aminoethyl side chain that may confer distinct physicochemical and pharmacological properties. The presence of the hydroxyl group at the 4-position and the aminoethyl group at the 2-position suggests potential for hydrogen bonding and interactions with various biological targets.

This guide provides a comprehensive framework for the initial cellular characterization of 2-(2-Aminoethyl)pyrimidin-4-OL. The protocols herein are designed to be robust and adaptable, allowing researchers to elucidate the compound's cytotoxic profile, potential mechanisms of action, and selectivity. As with any novel compound, it is imperative to approach its characterization systematically, starting with fundamental cytotoxicity assays and progressing to more complex mechanistic studies based on initial findings.

I. Preliminary Handling and Preparation of 2-(2-Aminoethyl)pyrimidin-4-OL

Prior to initiating cellular assays, proper handling and stock solution preparation are critical for ensuring experimental reproducibility and accuracy.

1.1. Compound Solubility Assessment: The solubility of 2-(2-Aminoethyl)pyrimidin-4-OL will dictate the appropriate solvent for creating a high-concentration stock solution. Due to its polar functional groups, initial testing should be performed in aqueous buffers (e.g., PBS, saline) and common organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Table 1: Recommended Solvents for Initial Solubility Testing

SolventRationale
Water (sterile, deionized) The hydroxyl and amino groups may confer aqueous solubility.
Phosphate-Buffered Saline (PBS) Physiologically relevant buffer for initial testing.
Dimethyl Sulfoxide (DMSO) A common solvent for dissolving a wide range of organic molecules for in vitro assays.
Ethanol An alternative organic solvent.

1.2. Preparation of a Concentrated Stock Solution: Once a suitable solvent is identified (DMSO is often the solvent of choice for cell-based assays), a high-concentration stock solution (e.g., 10-50 mM) should be prepared.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh a precise amount of 2-(2-Aminoethyl)pyrimidin-4-OL powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Causality Insight: Aliquoting the stock solution is crucial to prevent degradation of the compound from repeated temperature fluctuations and to minimize the risk of contamination.

II. Foundational Cellular Assays: Assessing Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose[3].

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-6,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator[3].

  • Compound Treatment: Prepare serial dilutions of 2-(2-Aminoethyl)pyrimidin-4-OL from the stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity[4].

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Concentration Range for Initial MTT Assay

Concentration (µM)
0.1
0.5
1
5
10
25
50
100

Trustworthiness Note: It is essential to include both a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known cytotoxic compound) to validate the assay's performance.

III. Mechanistic Insights: Investigating the Mode of Action

Should 2-(2-Aminoethyl)pyrimidin-4-OL exhibit significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Pyrimidine derivatives have been shown to induce apoptosis and act as enzyme inhibitors[3][5].

3.1. Apoptosis Induction Assays

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with 2-(2-Aminoethyl)pyrimidin-4-OL at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Assay Reagent Addition: Use a commercially available caspase-3/7 activity assay kit (e.g., based on a luminogenic or fluorogenic substrate). Follow the manufacturer's instructions for adding the assay reagent to the cells.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction to occur.

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific activation of caspases.

dot

Apoptosis_Pathway 2-(2-Aminoethyl)pyrimidin-4-OL 2-(2-Aminoethyl)pyrimidin-4-OL Cellular_Stress Cellular_Stress 2-(2-Aminoethyl)pyrimidin-4-OL->Cellular_Stress Intrinsic_Pathway Intrinsic_Pathway Cellular_Stress->Intrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase-9 Caspase-9 Apoptosome_Formation->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Potential Intrinsic Apoptosis Pathway.

3.2. Enzyme Inhibition Assays

Given that many pyrimidine derivatives function as kinase inhibitors, it is plausible that 2-(2-Aminoethyl)pyrimidin-4-OL may also target specific enzymes[3].

Protocol 4: General Kinase Inhibition Assay (In Vitro)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add varying concentrations of 2-(2-Aminoethyl)pyrimidin-4-OL to the reaction mixture and incubate for a specific time at the optimal temperature for the enzyme.

  • Reaction Termination: Stop the reaction using a suitable stop solution.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™, HTRF®, or AlphaScreen®.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

dot

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate_ATP Substrate_ATP Substrate_ATP->Incubation Compound Compound Compound->Incubation Stop_Reaction Stop_Reaction Incubation->Stop_Reaction Quantify_Phosphorylation Quantify_Phosphorylation Stop_Reaction->Quantify_Phosphorylation

Caption: General Kinase Inhibition Assay Workflow.

IV. Assessing Antimicrobial Potential

The structural similarity of 2-(2-Aminoethyl)pyrimidin-4-OL to known antimicrobial pyrimidines warrants an investigation into its antibacterial properties[1].

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of 2-(2-Aminoethyl)pyrimidin-4-OL in a 96-well plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Example Data Interpretation for MIC Assay

Concentration (µg/mL)Bacterial Growth (Visual)
128-
64-
32-
16+
8+
MIC 32 µg/mL

V. In Silico and Advanced Cellular Studies

To further refine the understanding of 2-(2-Aminoethyl)pyrimidin-4-OL's biological activity, computational and advanced cell-based assays can be employed.

5.1. Molecular Docking: In silico molecular docking can predict the binding affinity and mode of interaction of 2-(2-Aminoethyl)pyrimidin-4-OL with known protein targets, such as kinases or bacterial enzymes[6]. This can help in prioritizing experimental validation.

5.2. Cell Cycle Analysis: If the compound inhibits cell proliferation, flow cytometry-based cell cycle analysis can determine if it induces cell cycle arrest at a specific phase (G1, S, or G2/M).

5.3. Selectivity Index (SI): To assess the therapeutic potential of the compound, its cytotoxicity should be evaluated in both cancerous and normal cell lines. The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells[4].

Conclusion

The protocols and guidelines presented here offer a structured and scientifically rigorous approach to the initial cellular characterization of the novel compound 2-(2-Aminoethyl)pyrimidin-4-OL. By systematically evaluating its cytotoxicity, mechanism of action, and potential antimicrobial properties, researchers can build a comprehensive biological profile of this molecule. The insights gained from these foundational assays will be instrumental in guiding future preclinical development and understanding the therapeutic potential of this and similar pyrimidine derivatives.

References

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • PubMed. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • PubMed. (n.d.). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-(alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Retrieved from [Link]

  • PLOS One. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (2024). Comparative analysis of chemical profiles, antioxidant, antibacterial, and anticancer effects of essential oils of two Thymus species from Montenegro. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach. Retrieved from [Link]

  • MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Retrieved from [Link]

  • ResearchGate. (2017). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Retrieved from [Link]

  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • MDPI. (2021). Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species. Retrieved from [Link]

  • PubMed. (2023). Bioactive Analysis of Antibacterial Efficacy and Antioxidant Potential of Aloe barbadensis Miller Leaf Extracts and Exploration of Secondary Metabolites Using GC-MS Profiling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol

Welcome to the technical support guide for the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals overcome common hurdles and improve synthesis yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My overall yield is consistently low (<30%). What are the primary factors I should investigate?

Answer: Low yields in this synthesis often trace back to one of several critical areas: the initial cyclization conditions, the stability of the starting materials, or inefficient purification. The most common synthetic route involves the condensation of a protected form of 2-guanidinoethylamine with a three-carbon synthon like ethyl 3-ethoxyacrylate or a related β-ketoester.[1]

Causality and Investigation Steps:

  • Inefficient Cyclization: The core pyrimidine ring formation is a base-mediated condensation. The choice of base and solvent is paramount.[2] Standard conditions often use sodium ethoxide in ethanol.[3][4] If the reaction is incomplete, it's the first area to optimize.

  • Starting Material Quality:

    • Guanidine Reactant: Ensure the protected guanidinoethyl precursor is pure. If using a salt (e.g., hydrochloride), it must be fully converted to the free base in situ or prior to the reaction. An excess of base may be required to neutralize the salt and catalyze the reaction.

    • Three-Carbon Synthon: β-Ketoesters and related synthons can degrade or undergo side reactions. Verify their purity by NMR or GC-MS before use.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Insufficient heat or time can lead to incomplete conversion, while excessive heat can cause decomposition of reactants or products.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) or LC-MS is essential to determine the optimal endpoint.[5]

Question 2: I'm observing a significant side product that is difficult to separate from my desired 2-(2-Aminoethyl)pyrimidin-4-ol. How can I identify and mitigate this?

Answer: A common and challenging impurity is the formation of a dimer or other products arising from self-condensation of the starting materials or intermolecular reactions of the product. Given the bifunctional nature of the aminoethyl side chain and the pyrimidinol core, side reactions are a known risk.

Identification and Mitigation Strategies:

  • Characterization: Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula of the byproduct. An ¹H NMR spectrum will also be invaluable; look for the disappearance of specific protons or the appearance of new, unexpected signals.

  • Mitigation via Protecting Groups: The primary amine on the ethyl side chain is nucleophilic and can compete in reactions. The most robust solution is to use an N-protected starting material, such as Boc-protected 2-guanidinoethylamine. The Boc group is stable to the basic cyclization conditions and can be removed cleanly in a final acidic deprotection step.

  • Control of Stoichiometry: Ensure precise 1:1 stoichiometry between the guanidine and the three-carbon component. A local excess of one reagent can promote side reactions. Consider slow, controlled addition of one reactant to the other to maintain a low instantaneous concentration.

Question 3: My final product is a sticky, impure oil after workup, not the expected solid. What purification strategies do you recommend?

Answer: The target molecule is quite polar due to the amino and hydroxyl groups, which can make both crystallization and standard silica gel chromatography challenging.[6]

Causality and Recommended Protocols:

  • High Polarity & Salt Contamination: The product's polarity makes it highly soluble in polar solvents like water, methanol, and ethanol, which can hinder crystallization. Inorganic salts from the workup (e.g., NaCl, sodium acetate) are often a major contaminant.

  • Purification Protocol - Column Chromatography:

    • Normal Phase Silica Gel: While challenging, it is possible. Use a highly polar mobile phase. A gradient of dichloromethane (DCM) to methanol (MeOH) is a common choice.[6] To improve peak shape and prevent streaking, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase. This neutralizes acidic sites on the silica gel.

    • Reverse Phase (C18) Chromatography: This is often the preferred method for highly polar, water-soluble compounds. Use a gradient of water to acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and elutes cleanly.

  • Purification Protocol - Crystallization:

    • Salt Removal: Before attempting crystallization, ensure all inorganic salts are removed. This can be achieved by dissolving the crude product in a minimal amount of methanol, filtering off any insoluble salts, and concentrating the filtrate. Alternatively, a reverse-phase plug can be used to desalt the sample.

    • Solvent System: Try a mixed-solvent system. Dissolve the crude oil in a minimal amount of a good solvent (like methanol or hot ethanol) and then slowly add a poor solvent (like diethyl ether, ethyl acetate, or acetonitrile) until turbidity persists. Allow the solution to slowly cool to induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-(2-Aminoethyl)pyrimidin-4-ol?

The most widely employed and robust method is the condensation of a suitable N,N-binucleophile (like guanidine or its derivatives) with a 1,3-bifunctional three-carbon fragment (like a β-ketoester or its equivalent).[1] For this specific target, the reaction between N-Boc-2-guanidinoethylamine and ethyl 3-ethoxyacrylate in the presence of a strong base like sodium ethoxide, followed by acidic deprotection, is a highly recommended pathway.

Q2: How critical are the choices of base and solvent?

Extremely critical. The base must be strong enough to deprotonate the guanidine nitrogen and catalyze the initial Michael addition and subsequent cyclization. Sodium ethoxide in ethanol is standard because the ethoxide anion is a strong, non-nucleophilic base (in this context) and the ethanol solvent is compatible with the reactants and reaction temperature.[2] Other alkoxides like sodium methoxide in methanol or stronger, non-nucleophilic bases like DBU in an aprotic solvent could be explored, but may require significant optimization.

Q3: What are the key analytical techniques for monitoring this synthesis?

  • TLC: Essential for tracking the consumption of starting materials and the formation of the product. Use a polar eluent system (e.g., 10-20% MeOH in DCM with 1% NH₄OH).

  • LC-MS: Provides more definitive tracking of reaction progress, allowing for the identification of the masses of the starting materials, product, and any major byproducts in real-time.

  • ¹H NMR: Crucial for structural confirmation of the final product and for identifying impurities in the crude material.

Section 3: Visual Guides and Data

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing low yield issues.

TroubleshootingWorkflow Start Low Yield (<30%) Check_SM Step 1: Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_SM Monitor_Rxn Step 2: Monitor Reaction by TLC/LC-MS Check_SM->Monitor_Rxn Analyze_Crude Step 3: Analyze Crude Product (NMR, LC-MS) Monitor_Rxn->Analyze_Crude Incomplete Incomplete Conversion? Analyze_Crude->Incomplete Side_Product Major Side Product? Incomplete->Side_Product  No Optimize_Cond Solution: Optimize Conditions - Increase Temp/Time - Change Base/Solvent Incomplete->Optimize_Cond  Yes Purification_Issue Product Lost During Workup? Side_Product->Purification_Issue  No Protecting_Group Solution: Use Protecting Group (e.g., Boc) for Side Chain Amine Side_Product->Protecting_Group  Yes Optimize_Purify Solution: Optimize Purification - Reverse Phase C18 - Modified Normal Phase - Recrystallization Strategy Purification_Issue->Optimize_Purify  Yes Success Yield Improved Purification_Issue->Success  No Optimize_Cond->Success Protecting_Group->Success Optimize_Purify->Success

Caption: A decision tree for troubleshooting low synthesis yield.

General Reaction Scheme

This diagram illustrates the common synthetic pathway using a protected guanidine derivative.

ReactionScheme cluster_reactants Starting Materials R1 Boc-HN-(CH₂)₂-C(=NH)NH₂ (Protected Guanidine) Conditions + NaOEt, EtOH Reflux R1->Conditions R2 EtO-CH=CH-COOEt (Ethyl 3-ethoxyacrylate) R2->Conditions Intermediate [Cyclization Intermediate] Protected_Product Boc-Protected 2-(2-Aminoethyl)pyrimidin-4-ol Intermediate->Protected_Product Deprotection TFA or HCl in DCM/Dioxane Protected_Product->Deprotection Final_Product 2-(2-Aminoethyl)pyrimidin-4-ol Deprotection->Final_Product

Caption: Common synthetic route to the target molecule.

Table 1: Optimization of Cyclization Conditions

This table summarizes typical starting points for optimizing the key cyclization step. Yields are illustrative and will vary based on substrate purity and scale.

ParameterCondition A (Standard)Condition B (Alternative Base)Condition C (Higher Temp)Expected Outcome
Base Sodium Ethoxide (1.2 eq)DBU (1.2 eq)Sodium Ethoxide (1.2 eq)Strong, non-nucleophilic base is required.
Solvent Anhydrous EthanolAnhydrous THFAnhydrous EthanolProtic solvent often aids cyclization.
Temperature 78 °C (Reflux)66 °C (Reflux)90 °C (Sealed Vessel)Higher temp may increase rate but also degradation.
Time 4-8 hours12-24 hours2-4 hoursMonitor by TLC/LC-MS to avoid byproduct formation.
Typical Yield 50-70%40-60%VariableCondition A is the most common starting point.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • Al-Ostath, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3192.
  • Miller, G. W., & Rose, F. L. (1962). The Structure of the Pyrimidines. Journal of the Chemical Society, 5642-5659.
  • Cavalieri, L. F., & Bendich, A. (1950). The Synthesis of Purines and Pyrimidines. Journal of the American Chemical Society, 72(6), 2587-2594.
  • Whitman, G. M. (1942). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 22, 30.
  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Merchant, J. R., & Dike, S. Y. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of Chemical Sciences, 87(4), 229-234.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-140.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5183.
  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube.
  • Imperial Chemical Industries Ltd. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. U.S.
  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for HPLC purification of 2-(2-Aminoethyl)pyrimidin-4-OL

Technical Support Center: HPLC Purification of 2-(2-Aminoethyl)pyrimidin-4-ol Introduction: Know Your Analyte From the Desk of the Senior Application Scientist: Purifying 2-(2-Aminoethyl)pyrimidin-4-ol is a classic "chro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Purification of 2-(2-Aminoethyl)pyrimidin-4-ol

Introduction: Know Your Analyte

From the Desk of the Senior Application Scientist:

Purifying 2-(2-Aminoethyl)pyrimidin-4-ol is a classic "chromatographer’s trap." You are dealing with a molecule that possesses dual polarity challenges: a basic primary amine on the ethyl chain (


) and a pyrimidine ring capable of keto-enol tautomerism (4-hydroxypyrimidine 

pyrimidin-4(3H)-one).

Standard C18 protocols often fail here because the molecule is too polar to retain (eluting in the void volume) or too basic for standard silica (resulting in severe tailing). Success requires abandoning "standard" reversed-phase logic and embracing Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography (IPC) .

This guide addresses the specific failure modes of this molecule.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "My target compound elutes immediately (in the void volume) on my C18 column. Increasing water content didn't help."

Diagnosis: Lack of Retention (The "Water-Soluble" Problem). Technical Insight: 2-(2-Aminoethyl)pyrimidin-4-ol has a negative Log P (likely < -1.0). On a C18 column, the "solvophobic effect" that drives retention is nonexistent because the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.

Solution A (Recommended): Switch to HILIC

  • Why: HILIC uses a polar stationary phase (Amide or Bare Silica) and a high-organic mobile phase. Your polar analyte will partition into the water-enriched layer on the silica surface.

  • Action: Use an Amide-functionalized column (e.g., TSKgel Amide-80 or XBridge Amide).

  • Mobile Phase: Start with 90% Acetonitrile / 10% Buffer (10mM Ammonium Formate, pH 3.5).

  • Mechanism: The primary amine interacts via hydrogen bonding and electrostatic forces, ensuring retention.

Solution B (Alternative): Ion-Pair Chromatography (IPC) [1]

  • Why: If you must use C18, you need an ion-pairing reagent to form a neutral hydrophobic complex with the amine.

  • Action: Add Heptafluorobutyric Acid (HFBA) or Sodium Octanesulfonate to your mobile phase.

  • Protocol: Water + 0.1% HFBA (Solvent A) / Acetonitrile + 0.1% HFBA (Solvent B). The fluorinated tail of HFBA binds to the C18, while the acid head neutralizes the amine.

Q2: "I have retention, but the peak is splitting into two or looks like a broad 'hump'."

Diagnosis: Tautomeric Equilibrium or Zwitterionic Confusion. Technical Insight: The 4-hydroxyl group on the pyrimidine ring is not static. It exists in equilibrium between the lactim (enol) and lactam (keto) forms. If your pH is near the


 of this transition (or the amine's 

), the instrument "sees" two different species interconverting during the run.

Solution: Lock the Tautomer

  • Action: Buffer aggressively. Do not rely on simple TFA/Formic acid additives.

  • Protocol: Use 10-20 mM Ammonium Formate adjusted to pH 3.0 .

  • Reasoning: At pH 3.0, the primary amine is fully protonated (

    
    ), and the pyrimidine ring is stabilized, forcing the molecule into a single dominant ionic state. This collapses the split peaks into a single sharp band.
    
Q3: "My peak tails severely (Asymmetry Factor > 2.0)."

Diagnosis: Secondary Silanol Interactions. Technical Insight: The primary amine on the ethyl chain is a strong base. It is interacting with the residual acidic silanol groups (


) on the silica support backbone. This is an ion-exchange mechanism occurring unintentionally.

Solution: "Mask" the Silanols.

  • Fix 1 (HILIC): High buffer concentration (20mM) suppresses these interactions by competing for the active sites.

  • Fix 2 (C18): If using C18, add a "sacrificial base" like Triethylamine (TEA) at 0.1% to the mobile phase. TEA binds to the silanols stronger than your analyte, smoothing the path. Note: TEA is not MS-compatible; use Ammonium Hydroxide for MS applications if pH allows.

Part 2: Recommended Experimental Protocol

This method is designed to be "Self-Validating" by ensuring orthogonality to standard C18 failures.

Method: HILIC Separation (Amide Phase)[1]
ParameterSpecificationRationale
Column Amide-Functionalized Silica (e.g., XBridge Amide, 3.5 µm)Amide phases retain polar amines well and are less prone to irreversible adsorption than bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides ionic strength to suppress silanol activity and controls pH for tautomer stability.
Mobile Phase B 90:10 Acetonitrile : Buffer AHigh organic content is required for HILIC retention.
Gradient 95% B

60% B over 15 min
"Reverse" gradient compared to C18. Elutes by increasing water content.
Flow Rate 0.8 mL/min (for 4.6mm ID)HILIC has lower viscosity than RP, allowing higher flow rates if needed.
Sample Diluent 80% Acetonitrile / 20% Buffer CRITICAL: Injecting a water-only sample into HILIC causes "solvent washout" and peak distortion.

Part 3: Visualization of Logic

Diagram 1: Method Selection Decision Tree

This flowchart guides the user through the decision process based on initial screening results.

MethodSelection Start Start: 2-(2-Aminoethyl)pyrimidin-4-ol Purification CheckLogP Check Polarity (Is Log P < 0?) Start->CheckLogP StandardC18 Try Standard C18 (Low pH) CheckLogP->StandardC18 Initial Screen RetentionCheck Is Retention Factor (k) > 1.5? StandardC18->RetentionCheck PeakShapeCheck Is Peak Symmetry < 1.5? RetentionCheck->PeakShapeCheck Yes SwitchHILIC SWITCH TO HILIC (Amide Column) RetentionCheck->SwitchHILIC No (Elutes in Void) AddIonPair ADD ION PAIRING (HFBA or Sulfonate) RetentionCheck->AddIonPair If HILIC Unavailable Success Protocol Validated PeakShapeCheck->Success Yes BufferFix INCREASE BUFFER (Suppress Silanols) PeakShapeCheck->BufferFix No (Tailing) SwitchHILIC->Success Retains Polar Amines

Caption: Decision matrix for selecting the correct chromatographic mode based on retention and peak shape symptoms.

Diagram 2: Troubleshooting The "Ghost" Peaks (Tautomerism)

Visualizing why the peak splits and how pH fixes it.

Tautomerism State1 Keto Form (Lactam) State2 Enol Form (Lactim) State1->State2 Equilibrium Unstable Unbuffered pH (Split Peaks) Unstable->State1 Slow Interconversion During Run Unstable->State2 Stable Buffered pH 3.0 (Single Peak) Stable->State1 Locks Dominant Form

Caption: Mechanism of peak splitting due to keto-enol tautomerism and the stabilization effect of acidic buffering.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[2] Journal of Chromatography A. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.[3] Retrieved from [Link]

  • PubChem. (2026).[4][5] 4-(2-Aminoethyl)pyrimidin-2-amine Compound Summary. (Used for structural confirmation and pKa analogs). Retrieved from [Link]

Sources

Troubleshooting

Addressing stability and solubility challenges of 2-(2-Aminoethyl)pyrimidin-4-OL in aqueous solutions

Subject: Troubleshooting Stability & Solubility in Aqueous Systems Executive Summary You are likely reading this because your solution of 2-(2-Aminoethyl)pyrimidin-4-ol (2-AEP-4-ol) has either failed to dissolve complete...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Solubility in Aqueous Systems
Executive Summary

You are likely reading this because your solution of 2-(2-Aminoethyl)pyrimidin-4-ol (2-AEP-4-ol) has either failed to dissolve completely in your buffer of choice or has developed a yellow discoloration after 24 hours of storage.

This molecule presents a classic "amphoteric trap."[1] Its structure contains a basic primary amine on the ethyl side chain and an acidic/basic system on the pyrimidine ring (tautomerizing between the enol and keto forms). At neutral pH (7.0–7.4), this molecule often adopts a zwitterionic state or a neutral form with high crystal lattice energy, leading to minimum solubility.[1][2]

This guide moves beyond generic advice to address the specific physicochemical mechanisms governing 2-AEP-4-ol.

Module 1: The Solubility Paradox
The Problem: "It won't dissolve in PBS or water."

Diagnosis: You are likely attempting to dissolve the free base at a pH near its isoelectric point (pI).[1] The Science: 2-AEP-4-ol is not a simple base.[1] It exists in a tautomeric equilibrium.[1] In aqueous solution, the 4-hydroxy group predominantly exists as the 4(3H)-pyrimidinone (keto form).[2][3]

  • Aliphatic Amine pKa: ~9.8 (Protonated at neutral pH → Positive Charge)[2]

  • Pyrimidine Ring pKa: ~2.5 (Protonation) and ~9.2 (Deprotonation)[2]

At pH 7.4, the aliphatic amine is positively charged (


), while the pyrimidine ring is largely neutral or partially deprotonated depending on the exact micro-environment. This creates a species with net-zero or near-zero charge, maximizing intermolecular hydrogen bonding (lattice energy) and minimizing hydration (solubility).[1][2]
Troubleshooting Protocol: The "U-Curve" Titration

Do not heat the solution to force solubility; this accelerates degradation. Instead, shift the pH.[1]

Workflow Diagram: Solubility Optimization

SolubilityWorkflow Start Start: Solid 2-AEP-4-ol Target Target Concentration? Start->Target LowConc < 10 mM Target->LowConc HighConc > 10 mM Target->HighConc BufferChoice Buffer Selection LowConc->BufferChoice Direct addition AcidRoute Acid Route (Recommended) Target pH < 4.0 HighConc->AcidRoute Pre-solubilization BufferChoice->AcidRoute If PBS/Water fails BaseRoute Base Route (Caution) Target pH > 10.5 BufferChoice->BaseRoute If assay requires high pH MechanismA Mechanism: Forms Cationic Species (Disrupts Lattice) AcidRoute->MechanismA MechanismB Mechanism: Forms Anionic Species (Risk of Ring Opening) BaseRoute->MechanismB Final Stable Stock Solution MechanismA->Final MechanismB->Final

Figure 1: Decision tree for solubilizing 2-AEP-4-ol based on concentration requirements and pH stability windows.

Step-by-Step Solubilization:

  • Weigh the required amount of 2-AEP-4-ol.

  • Suspend in 80% of the final volume of water (Milli-Q).

  • Acidify: Dropwise add 1.0 M HCl. Monitor turbidity.

    • Why? You are converting the free base into the hydrochloride salt . The cationic charge disrupts the crystal lattice, allowing water dipoles to solvate the molecule.

  • Buffer: Once dissolved, slowly add your concentrated buffer stock (e.g., 10x PBS) only if the final pH remains acidic or if the concentration is low enough that the salt form remains soluble at neutral pH.

Module 2: Stability & Degradation[1][4][5]
The Problem: "The solution turned yellow overnight."

Diagnosis: Oxidative deamination or Maillard-type reactions.[1] The Science: The primary amine on the ethyl side chain is susceptible to oxidation, particularly in the presence of trace metal ions (common in lower-grade buffers). If your media contains reducing sugars (glucose), the amine will react via the Maillard reaction, forming Schiff bases that polymerize into yellow/brown melanoidins.[2]

Stability Data Matrix
ConditionStability RatingObserved EffectMechanism
pH 2.0 – 4.0 High Clear solution > 1 weekProtonation protects amine from oxidation.[1]
pH 7.0 – 8.0 Low Precipitation / YellowingZwitterionic aggregation; Amine oxidation.[1]
pH > 10.0 Moderate Clear, but potential hydrolysisRing hydrolysis (rare but possible at high temp).[1][2]
+ Glucose Critical Failure Browning within hoursMaillard reaction (Amine + Carbonyl).[1][2]
Freeze/Thaw Moderate Precipitation"Salting out" effect during ice crystal formation.[1]
Protocol: Creating a Stable Stock

To ensure data integrity for long-term experiments (e.g., 7-day cell culture), follow this "Self-Validating" protocol:

  • Solvent: Use 0.1 M HCl or sterile water degassed with Nitrogen/Argon for 10 minutes.

    • Why? Removing dissolved oxygen minimizes oxidative rates.[1]

  • Chelation: Add EDTA (0.1 mM final concentration) if compatible with your assay.

    • Why? EDTA scavenges trace transition metals (

      
      , 
      
      
      
      ) that catalyze amine oxidation.[2]
  • Storage: Store aliquots at -80°C. Do not store at -20°C for periods > 1 month (eutectic phase changes can accelerate degradation).

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO as a cosolvent? A: Yes, but it is often unnecessary.[1] 2-AEP-4-ol is highly polar.[1] While it is soluble in DMSO, diluting a DMSO stock into an aqueous buffer often causes immediate reprecipitation (the "crash-out" effect) if the pH is near 7.4. If you must use DMSO, ensure the final aqueous dilution is acidified or the concentration is kept below 1 mM.[1]

Q2: I see a new peak in my HPLC after 24 hours. What is it? A: It is likely a dimer or an oxidation product.[1] Run a check using a diode array detector (DAD).

  • Parent Peak: UV max ~260 nm (characteristic of the pyrimidine ring).[2]

  • Impurity: If the spectrum shows a bathochromic shift (red shift to >300 nm), it indicates extended conjugation, typical of oxidative coupling (dimerization) through the amine or ring nitrogens.[2]

Q3: Is the "4-ol" name misleading? A: Technially, yes. In solution, the compound exists primarily as the pyrimidinone (keto) tautomer. This is crucial for docking studies or mechanism-of-action theories.[1] If you are modeling this drug binding to a protein, ensure your PDB ligand definition uses the keto form, not the enol form, to accurately represent hydrogen bond donors/acceptors.

References & Authoritative Grounding
  • PubChem. Compound Summary: 4-(2-Aminoethyl)pyrimidin-2-ol (Analogous Structure/Properties).[1][2][4] National Library of Medicine.[1] Link

    • Relevance: Provides baseline physicochemical data, confirming the hydrochloride salt form is the standard stable preparation.

  • RSC Advances. Tautomerism in 4-hydroxypyrimidine and related molecules. Royal Society of Chemistry.[1] Link

    • Relevance: Validates the claim that the keto-tautomer is the dominant species in aqueous environments, essential for understanding solubility behavior.

  • MDPI Pharmaceuticals. Physicochemical Properties of Zwitterionic Drugs.Link[2]

    • Relevance: Explains the "U-shaped" solubility curve and the mechanism of zwitterionic lattice energy that causes precipitation at neutral pH.

  • Journal of Organic Chemistry. pKa Values of Pyrimidines and Amino-Pyrimidines. (General Reference via Organic Chemistry Data). Link

    • Relevance: Source for the estimation of pKa values for the pyrimidine ring and aliphatic amine side chain.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific lot number before handling.

Sources

Optimization

Optimization of reaction conditions for synthesizing 2-(2-Aminoethyl)pyrimidin-4-OL derivatives

This technical guide details the optimization of reaction conditions for the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol (also known as 2-(2-aminoethyl)-4-hydroxypyrimidine or 2-(2-aminoethyl)pyrimidin-4(3H)-one). The gu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol (also known as 2-(2-aminoethyl)-4-hydroxypyrimidine or 2-(2-aminoethyl)pyrimidin-4(3H)-one). The guide addresses the specific challenges of handling the zwitterionic nature of the product and the stability of the amidine precursor.

Synthetic Route Selection & Mechanism

The most robust route for synthesizing 2-substituted pyrimidin-4-ols involves the condensation of an amidine with a


-keto ester  (or its equivalent). For the 2-(2-aminoethyl) substituent, the requisite starting material is 3-aminopropanamidine .
The Pathway
  • Precursor Formation (Pinner Reaction): Conversion of 3-aminopropionitrile (β-alanine nitrile) to the imidate, followed by ammonolysis to form 3-aminopropanamidine dihydrochloride.

  • Cyclization: Condensation of 3-aminopropanamidine with ethyl 3,3-diethoxypropionate (a stable surrogate for formylacetate).

Reaction Scheme Visualization

ReactionPathway Nitrile 3-Aminopropionitrile (Starting Material) Imidate Ethyl Imidate Salt (Intermediate) Nitrile->Imidate HCl (gas), EtOH 0°C (Pinner) Amidine 3-Aminopropanamidine (Dihydrochloride) Imidate->Amidine NH3, EtOH Product 2-(2-Aminoethyl)pyrimidin-4-ol (Target) Amidine->Product NaOEt, EtOH Reflux KetoEster Ethyl 3,3-diethoxypropionate (C3 Fragment) KetoEster->Product Cyclization Partner

Figure 1: Step-wise synthetic pathway from nitrile precursor to pyrimidine target.[1][2]

Protocol Optimization & Troubleshooting

Phase 1: Amidine Synthesis (Pinner Reaction)

Critical Challenge: Free amidines are unstable; the dihydrochloride salt must be isolated. Q: Why is my Pinner reaction yield low (<40%)?

  • Moisture Contamination: The imidate intermediate is extremely sensitive to water, which hydrolyzes it to an ester.

    • Solution: Use anhydrous EtOH (<0.05% water) and generate HCl gas in situ (e.g., dropping H2SO4 onto NaCl or using Acetyl Chloride/EtOH).

  • Temperature Control: Pinner salts can decompose exothermically.

    • Protocol: Maintain temperature at 0–5 °C during HCl saturation. Store the imidate solution at 4 °C for 12–24 hours to ensure crystallization.

Phase 2: Pyrimidine Cyclization

Critical Challenge: The "2-aminoethyl" side chain contains a nucleophilic primary amine that can interfere with cyclization or cause polymerization.

Q: Should I protect the side-chain amine before cyclization?

  • Recommendation: Generally, no . Using the dihydrochloride salt of the amidine prevents the side chain amine from reacting. The base (NaOEt) is added carefully to neutralize the amidine HCl first, while the aliphatic amine (pKa ~10) remains protonated longer than the amidine (pKa ~11-12 for the conjugate acid, but the amidine species reacts as the free base).

  • Alternative: If side reactions occur, use N-Boc-3-aminopropanamidine . The Boc group is removed after cyclization using TFA/DCM.

Q: How do I optimize the cyclization yield? Refer to the optimization matrix below.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolEthanol (Anhydrous) Water inhibits cyclization and promotes ester hydrolysis.
Base NaOEt (1.0 eq)NaOEt (2.5 eq) 2.0 eq neutralizes the amidine 2HCl; 0.5 eq catalyzes the condensation.
C3 Fragment Ethyl FormateEthyl 3,3-diethoxypropionate Ethyl formate is volatile and less reactive. The acetal ensures slow release of the aldehyde equivalent.
Temp Reflux (78°C)Reflux (4-6 h) High temperature is required to drive the elimination of ethanol.
Phase 3: Work-up and Purification

Critical Challenge: The product is zwitterionic (basic amine + acidic enol). It is highly water-soluble and difficult to extract into organic solvents.

Q: I cannot extract the product from the aqueous phase. What should I do?

  • Do NOT use liquid-liquid extraction. The partition coefficient (logP) is likely negative.

  • Method A (Precipitation):

    • Evaporate reaction ethanol to dryness.

    • Dissolve residue in minimum water.

    • Adjust pH to the isoelectric point (pI ~7.5 - 8.0) using acetic acid.

    • Cool to 4 °C. The product often precipitates as a white solid.

  • Method B (Ion Exchange):

    • Load the aqueous mixture onto a cation exchange resin (e.g., Dowex 50W).

    • Wash with water to remove salts.

    • Elute with 5% aqueous ammonia.

    • Lyophilize the eluent.

Frequently Asked Questions (FAQs)

Q: The product NMR shows a mixture of forms. Is it impure? A: Likely not. Pyrimidin-4-ols exist in tautomeric equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one (keto) forms. In polar solvents like DMSO-d6 or D2O, the keto form often predominates. You may see broad NH signals.

Q: Can I use 3-aminopropionitrile directly in the cyclization? A: No. Nitriles do not condense directly with beta-keto esters under standard basic conditions to form pyrimidines. You must convert the nitrile to the amidine (Pinner) or guanidine-like intermediate first.

Q: Why is the product turning pink/brown upon storage? A: Free amines are prone to oxidation. Store the product as its hydrochloride salt (add 1 eq HCl and lyophilize) at -20 °C. The salt form is significantly more stable.

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine synthesis via amidine condensation).

  • Kenner, G. W., et al. (1943). "The synthesis of pyrimidines." Journal of the Chemical Society. Describes the fundamental condensation of amidines with formylacetate equivalents.

  • PubChem. (2025).[3][4][5] 4-(2-Aminoethyl)pyrimidin-2-ol hydrochloride.[5] (Isomer data for safety/handling comparison).

  • Organic Syntheses. (1955). 2,4-Diamino-6-hydroxypyrimidine. (Protocol for handling guanidine/amidine salts in cyclization).

  • Felluga, F., et al. (2018). "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines." Synlett. (Context on microwave-assisted pyrimidine synthesis).

Sources

Troubleshooting

Identification and characterization of side products in 2-(2-Aminoethyl)pyrimidin-4-OL synthesis

This guide serves as a technical support center for the identification, characterization, and mitigation of side products in the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol (also referred to as 2-(2-aminoethyl)-4-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the identification, characterization, and mitigation of side products in the synthesis of 2-(2-Aminoethyl)pyrimidin-4-ol (also referred to as 2-(2-aminoethyl)-4-hydroxypyrimidine).

Current Status: Operational Scope: Impurity Profiling, Reaction Optimization, Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Reaction Mechanism & Impurity Origins

To troubleshoot effectively, one must understand the standard industrial route. The synthesis typically involves the condensation of 3-aminopropanimidamide (often generated from 3-aminopropanenitrile via Pinner reaction) with a three-carbon electrophile such as Ethyl 3-ethoxyacrylate or Ethyl propiolate .

The Primary Pathway

The amidine moiety (-C(=NH)NH2) attacks the electrophilic


-carbon of the acrylate/propiolate, followed by intramolecular cyclization at the ester carbonyl to form the pyrimidine ring.
The Problem: Competing Nucleophiles

The critical challenge in this synthesis is the presence of the primary amine on the ethyl side chain (


). Without protection, this amine is a competing nucleophile, leading to a specific set of impurities.
Reaction Pathway Diagram

The following diagram illustrates the main reaction and the formation of the two most critical side products: the Linear Intermediate (incomplete cyclization) and the Side-Chain Adduct (lack of chemoselectivity).

ReactionPathway cluster_reagents Reagents cluster_products Outcomes Amidine 3-Aminopropanimidamide (Nucleophile) Target TARGET MOLECULE 2-(2-Aminoethyl)pyrimidin-4-ol Amidine->Target 1. Amidine Attack 2. Cyclization Impurity_A IMPURITY A (Linear Acrylate Adduct) Amidine->Impurity_A Incomplete Cyclization Impurity_B IMPURITY B (Side-Chain Alkylated Dimer) Amidine->Impurity_B Side-Chain NH2 Attack Electrophile Ethyl 3-ethoxyacrylate (Electrophile) Electrophile->Target

Caption: Mechanistic pathway showing the competition between the amidine nitrogen (desired) and side-chain amine (undesired).

Impurity Characterization Guide

Use the table below to identify peaks in your LC-MS or HPLC traces.

Common Impurity Profile
Impurity CodeNameRelative RRT*Observed Mass (ESI+)Origin / Cause
IMP-1 Hydrolysis Byproduct 0.3 - 0.5M+1 = 89 DaHydrolysis of the starting amidine to 3-aminopropanamide . Caused by wet solvents or excess water in base.
IMP-2 Linear Intermediate 0.85 - 0.95M+1 = 185 DaEthyl 3-[(3-amino-3-iminopropyl)amino]acrylate . Intermediate that failed to cyclize. Caused by insufficient heat or low pH.
IMP-3 Target Molecule 1.00 M+1 = 140 Da 2-(2-Aminoethyl)pyrimidin-4-ol .
IMP-4 Side-Chain Adduct 1.2 - 1.4M+1 = 237 DaReaction of the side-chain amine with a second mole of electrophile. Caused by lack of N-protection.
IMP-5 Oxidative Dimer 1.8 - 2.0M+1 = 277 DaDisulfide formation (if starting from thio-precursors) or oxidative coupling of free amines.

*RRT (Relative Retention Time) is approximate and depends on column chemistry (C18 assumed).

Troubleshooting & FAQs

Issue 1: "I see a large peak at M+1 = 185, and my yield is low."

Diagnosis: Incomplete Cyclization (IMP-2). The reaction has formed the linear intermediate but lacks the energy or conditions to close the ring.

  • Root Cause: Reaction temperature too low or reaction time too short.

  • Solution:

    • Increase reaction temperature (Reflux in Ethanol/Methanol is standard).

    • Add a base catalyst (e.g., NaOEt) to facilitate the elimination of ethanol during ring closure.

Issue 2: "My product is contaminated with a high molecular weight impurity (M+1 ~237)."

Diagnosis: Side-Chain Interference (IMP-4). The primary amine on the ethyl chain is reacting with the ethyl propiolate/acrylate.

  • Root Cause: Using unprotected 3-aminopropanimidamide.

  • Solution (Protocol Adjustment):

    • Switch to a Protected Precursor: Use N-Boc-3-aminopropanimidamide . The Boc group sterically and electronically deactivates the side chain amine.

    • Deprotection: After cyclization, remove the Boc group with 4M HCl in Dioxane.

    • Note: If protection is impossible, ensure the amidine is liberated from its salt slowly in the presence of the electrophile to favor the more nucleophilic amidine nitrogen [1].

Issue 3: "The product is highly colored (Yellow/Brown) but pure by LC-MS."

Diagnosis: Polymerization of the Electrophile. Ethyl propiolate and similar acrylates are prone to polymerization, forming conjugated "gunk" that co-precipitates.

  • Solution:

    • Distill the electrophile before use.

    • Perform a charcoal filtration (activated carbon) on the crude reaction mixture while hot.

Analytical Characterization Protocols

Protocol A: Differentiation of Regioisomers via NMR

If you used an unsymmetrical electrophile, you might form the 2-substituted pyrimidin-4-ol (Target) or the pyrimidin-2-ol (Isomer).

  • 1H NMR (D2O/DMSO-d6): Look at the pyrimidine ring protons.

    • Target (4-OH): The C5-H and C6-H protons appear as a pair of doublets with a coupling constant

      
      .
      
    • Isomer (2-OH): If the structure were inverted (unlikely with amidines but possible with other routes), the symmetry and chemical shifts would differ significantly.

    • Key Signal: The methylene protons next to the ring (

      
      -Py) will show a distinct shift (~2.6-2.8 ppm) depending on the electronic environment of the C2 vs C4 position [2].
      
Protocol B: Solubility & Purification

The target molecule is zwitterionic (Amine + Hydroxypyrimidine tautomer).

  • Solubility: Highly soluble in water; poorly soluble in non-polar organics.

  • Desalting: If synthesized as an HCl salt, use Ion Exchange Chromatography (Dowex 50W) to isolate the free base. Elute with dilute

    
    .
    

Decision Tree: Optimization Workflow

Follow this logic flow to optimize your synthesis yield.

OptimizationTree Start Start: Analyze Crude LC-MS CheckMass Is Target Mass (140 Da) Major? Start->CheckMass Purification Proceed to Purification (Ion Exchange / Recrystallization) CheckMass->Purification Yes CheckImpurity Identify Major Impurity CheckMass->CheckImpurity No Impurity185 Mass ~185 Da (Linear Intermediate) CheckImpurity->Impurity185 M+ 185 Impurity237 Mass ~237 Da (Side Chain Adduct) CheckImpurity->Impurity237 M+ 237 Impurity89 Mass ~89 Da (Hydrolysis) CheckImpurity->Impurity89 M+ 89 Fix185 Action: Increase Temp Add NaOEt Base Impurity185->Fix185 Fix237 Action: Use N-Boc Protection or High Dilution Impurity237->Fix237 Fix89 Action: Dry Solvents Check Reagent Quality Impurity89->Fix89

Caption: Decision tree for troubleshooting reaction outcomes based on LC-MS data.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. Link

    • Context: Authoritative source on the Pinner reaction and amidine condens
  • Felluga, F., et al. (2018).[1] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines. Synlett, 29, 986-992.[1] Link

    • Context: Provides spectral data and mechanistic insights relevant to 2-amino-substituted pyrimidine ring closures.
  • Zacharis, C. K., et al. (2009).[2] Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols.[2] Journal of Pharmaceutical and Biomedical Analysis, 50(3), 384-391.[2] Link

    • Context: Describes the reactivity of ethyl propiolate with nucleophiles, relevant for understanding side-chain alkyl

Sources

Optimization

Technical Support Center: Enhancing Solubility of 2-(2-Aminoethyl)pyrimidin-4-OL for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 2-(2-Aminoethyl)pyrimidin-4-OL for your in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

2-(2-Aminoethyl)pyrimidin-4-ol possesses both a basic amino group and an acidic hydroxyl group, making it an amphiprotic molecule. Its solubility is therefore highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the compound will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. To enhance solubility, we must shift the pH away from the pI to favor the formation of a soluble cationic or anionic salt.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(2-Aminoethyl)pyrimidin-4-ol is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first step I should take?

A1: The initial and most critical step is to adjust the pH of your solvent. Given the presence of a primary amino group (likely pKa ~9-10) and a pyrimidinol group (weakly acidic), the compound's solubility will be minimal around neutral pH.

  • Expert Insight: At physiological pH (7.4), the compound is likely near its isoelectric point, leading to poor solubility. By either lowering or raising the pH, you can ionize the molecule, significantly increasing its interaction with the aqueous solvent.

Troubleshooting Flowchart: Initial Solubilization

start Start: Compound Precipitation in Neutral Buffer ph_adjust Adjust pH of the solvent start->ph_adjust acidic Acidic Route: Lower pH to < 2 units below amino pKa (e.g., pH 2-4 with HCl) ph_adjust->acidic Ionize amino group basic Basic Route: Raise pH to > 2 units above hydroxyl pKa (e.g., pH > 10 with NaOH) ph_adjust->basic Ionize hydroxyl group check_solubility Check for Dissolution acidic->check_solubility basic->check_solubility success Success: Prepare Stock Solution check_solubility->success Yes further_steps Still Insoluble: Proceed to Co-solvent or other advanced methods check_solubility->further_steps No

Caption: Initial pH adjustment workflow.

Q2: I've tried adjusting the pH, but I'm still facing solubility issues or my assay is pH-sensitive. What are my other options?

A2: If pH manipulation is not feasible or sufficient, the use of co-solvents is the next logical step. Organic solvents can disrupt the crystal lattice energy of the compound, facilitating its dissolution.

  • Expert Insight: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and miscibility with aqueous solutions. However, it's crucial to be mindful of its potential effects on your specific assay.[1][2]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration in StockMaximum Final Assay ConcentrationConsiderations
DMSO10-100 mM< 1% (ideally < 0.5%)Can affect cell viability and enzyme activity at higher concentrations.[3][4]
Ethanol10-50 mM< 1%Can cause protein precipitation and cellular stress.
DMF10-20 mg/mL< 0.5%Potent solvent, but can be more toxic to cells than DMSO.[5]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of 2-(2-Aminoethyl)pyrimidin-4-ol. For a 10 mM stock in 1 mL, you would need the molecular weight in mg (e.g., if MW = 155.18 g/mol , use 1.55 mg).

  • Add the compound to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Expert Insight: The key is to ensure that the final concentration of the compound in your assay is below its aqueous solubility limit, and the final concentration of the organic co-solvent is well-tolerated by your experimental system.

Troubleshooting Steps for Precipitation Upon Dilution:

  • Reduce the Final Concentration: Your primary screen might be at a concentration that is too high. Try a lower concentration range. Many discovery compounds have aqueous solubilities below 10 µM.[2]

  • Optimize the Dilution Method: Instead of a large single dilution, perform serial dilutions in your aqueous buffer. It is also preferable to add the DMSO stock directly to the assay media, which often contains proteins or other components that can help maintain solubility.[2]

  • Use Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation. A final concentration of 0.01-0.1% is typically effective.

  • Consider Supersaturation: Adding the DMSO stock directly to the assay medium can create a temporary supersaturated state, which may be long enough for the compound to interact with its target before precipitating.[2]

Q4: Are there alternatives to organic co-solvents for sensitive cell-based assays?

A4: Yes, cyclodextrins are an excellent alternative for improving the aqueous solubility of hydrophobic compounds without the use of organic solvents.[6]

  • Expert Insight: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[7] β-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used.[7]

Workflow for Using Cyclodextrins

start Start: Need for Non-Organic Solubilizer select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_solution Prepare Aqueous Solution of Cyclodextrin select_cd->prepare_solution add_compound Add 2-(2-Aminoethyl)pyrimidin-4-ol to Cyclodextrin Solution prepare_solution->add_compound mix Mix Thoroughly (Vortex, Sonicate, or Stir Overnight) add_compound->mix filter Filter through 0.22 µm syringe filter to remove any undissolved compound mix->filter use_in_assay Use the Solubilized Complex in the Assay filter->use_in_assay

Caption: Cyclodextrin solubilization workflow.

Q5: Can I use the salt form of my compound to improve solubility?

A5: Absolutely. If your compound is available as a salt (e.g., hydrochloride salt), it will likely have significantly better aqueous solubility than the free base.[8][9][10]

  • Expert Insight: The salt form of a drug alters the pH of the diffusion layer surrounding the solid particles, which can lead to a higher dissolution rate compared to the free acid or base at the same bulk pH.[10] If you only have the free base, you can perform an in-situ salt formation.

Protocol 2: In-situ Salt Formation for Enhanced Solubility

  • Suspend the 2-(2-Aminoethyl)pyrimidin-4-ol in your desired aqueous buffer.

  • While stirring, slowly add a stoichiometric equivalent of a suitable acid (e.g., 1N HCl) or base (e.g., 1N NaOH) dropwise.

  • Monitor the pH and the dissolution of the compound.

  • Once the compound is dissolved, adjust the pH to the desired final value for your assay, being careful not to move back into the region of poor solubility.

Summary of Recommended Methods

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule.Simple, cost-effective.Not suitable for pH-sensitive assays.
Co-solvents (DMSO, Ethanol) Reduce crystal lattice energy.High solubilizing power for many compounds.Potential for assay interference and cytotoxicity.[11]
Cyclodextrins Encapsulation of the hydrophobic molecule.Biocompatible, low toxicity.[4]Can sometimes interfere with ligand-receptor binding.
Salt Formation Increased ionic character.Significantly improves dissolution rate and solubility.[10][12]May not be feasible for all compounds; requires careful pH control.

References

  • Anonymous. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Anonymous. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). 4-(2-Aminoethyl)pyrimidin-2-ol hydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). 2-[(2-Aminoethyl)thiomethyl]pyrimidine. PubChem. [Link]

  • Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. (2016). An international database for pesticide risk assessments and management.
  • Kramer, P., Andersen, F., & Thormann, T. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589–597.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison.
  • E-S, A., & Don, G. (2017). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Journal of Applied Pharmaceutical Science, 7(12), 025-032.
  • Lee, S. H., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108.
  • Butun, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1027-1037.
  • Kramer, P. R., Andersen, F., & Thormann, T. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • S. B. and G. L. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(24), 5908.
  • Journal of Chemical & Engineering Data. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299.
  • ResearchGate. (2020). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • P. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14352-14368.
  • Realize Beauty. (2021). Amino Acids for pH Adjustment?. Realize Beauty. [Link]

  • Baluja, S., & Kachhadia, N. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(4-5), 305-312.
  • S. S. and V. S. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6.
  • Cheméo. (n.d.). Chemical Properties of 4-(2-Aminoethyl)pyridine (CAS 13258-63-4). Cheméo. [Link]

  • Butun, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences, 78(5), 577-586.
  • ResearchGate. (2014). Small molecule dissolved in 100% DMSO formed crystals in culture media. Can I use beta-cyclodextrin derivative as a solvent for Vitro study?. ResearchGate. [Link]

  • S. C., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(10), 2307.
  • Google Patents. (2011). Compositions and methods for preparation of poorly water soluble drugs with increased stability.
  • de Castro, R. D., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(16), 2963.
  • ResearchGate. (2000). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. ResearchGate. [Link]

  • Kramer, P., Andersen, F., & Thormann, T. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Foods. (2021). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionaliti. Foods, 10(11), 2741.
  • ResearchGate. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • S. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 4(3), 157-166.

Sources

Troubleshooting

Troubleshooting common issues in the NMR spectral analysis of 2-(2-Aminoethyl)pyrimidin-4-OL

Welcome to the technical support center for the NMR spectral analysis of 2-(2-Aminoethyl)pyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR spectral analysis of 2-(2-Aminoethyl)pyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structural elucidation of this molecule by Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent chemical properties of 2-(2-Aminoethyl)pyrimidin-4-OL, including the presence of exchangeable protons, potential for tautomerism, and multiple nitrogen atoms, can lead to complex and sometimes confusing spectra. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to assist you in obtaining and interpreting high-quality NMR data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Exchangeable Protons (-OH and -NH₂)

Question 1: My ¹H NMR spectrum shows very broad signals in the downfield region, and their integration is not an integer. What is happening?

Answer: This is a classic presentation for exchangeable protons, specifically the hydroxyl (-OH) and amine (-NH₂) protons in your molecule.[1][2] Several factors contribute to this phenomenon:

  • Chemical Exchange: Protons on heteroatoms (like oxygen and nitrogen) can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with each other.[2] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening.[2]

  • Hydrogen Bonding: The chemical shift of -OH and -NH protons is highly dependent on concentration, temperature, and solvent due to varying degrees of hydrogen bonding.[1] This causes their resonance positions to be inconsistent from sample to sample.

  • Quadrupole Broadening: Nitrogen-14 (the most abundant isotope of nitrogen) has a nuclear spin of I=1 and is a quadrupolar nucleus. Protons attached to or near a nitrogen atom can experience broadening due to the rapid relaxation of the nitrogen nucleus.

Troubleshooting Protocol:

  • D₂O Exchange Experiment: This is the definitive method to identify exchangeable protons.

    • Protocol: Acquire a standard ¹H NMR spectrum of your sample. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.[3]

    • Expected Result: The broad signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity. This occurs because the protons are replaced by deuterium atoms, which are not detected in a ¹H NMR experiment.[4]

  • Solvent Selection: The choice of solvent can dramatically affect the appearance of exchangeable proton signals.

    • Recommendation: Use deuterated dimethyl sulfoxide (DMSO-d₆). In DMSO-d₆, the rate of proton exchange is significantly reduced compared to solvents like CDCl₃ or methanol-d₄.[1][5] This results in sharper -OH and -NH₂ signals, often allowing for the observation of coupling to adjacent protons.[1] In protic solvents like methanol-d₄, the exchange rate is high, and the -OH and -NH₂ signals may exchange with the solvent and become unobservable.[1]

Question 2: I'm using DMSO-d₆, and I see sharp signals for my -OH and -NH₂ protons, but I'm not sure which is which. How can I assign them?

Answer: Distinguishing between the hydroxyl and amine protons in DMSO-d₆ is achievable through a combination of 1D and 2D NMR techniques.

  • Chemical Shift: While variable, in DMSO-d₆, phenolic -OH protons and amine -NH₂ protons often appear in distinct regions. The pyrimidin-4-ol -OH proton is expected to be more deshielded (further downfield) than the primary amine -NH₂ protons.

  • Integration: The -OH signal should integrate to one proton, while the -NH₂ signal should integrate to two protons.

  • 2D NMR Spectroscopy: For unambiguous assignment, 2D NMR is highly recommended.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. Since the -OH and -NH₂ protons are not attached to carbon, they will not show a cross-peak in the HSQC spectrum.[1] This can help to confirm that the signals are indeed from exchangeable protons.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. You would expect to see a correlation between the -NH₂ protons and the adjacent methylene (-CH₂) protons of the ethyl group. The -OH proton, being on the pyrimidine ring, would not show this correlation.

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): If your spectrometer is equipped with the necessary hardware, this experiment can show long-range correlations between protons and nitrogen atoms, providing direct evidence of the H-N connectivity.

Section 2: Tautomerism in the Pyrimidine Ring

Question 3: My ¹³C NMR spectrum has more or fewer signals in the aromatic region than I expect for a single structure. Could this be due to tautomerism?

Answer: Yes, this is a very likely possibility for 2-(2-Aminoethyl)pyrimidin-4-OL. Pyrimidin-4-ol systems are known to exist in equilibrium between different tautomeric forms.[6] The two most probable tautomers are the 4-hydroxypyrimidine (enol-like) form and the pyrimidin-4(3H)-one (keto-like) form.

Tautomerism

The position of this equilibrium is sensitive to the solvent, temperature, and pH.

  • Fast Exchange: If the tautomers are interconverting rapidly on the NMR timescale, you will observe a single set of averaged signals for the pyrimidine ring protons and carbons.[7]

  • Slow Exchange: If the interconversion is slow, or if one tautomer is significantly more stable, you may see a single set of signals corresponding to the major tautomer. In some cases, you might observe two distinct sets of signals, one for each tautomer, with their relative integrals reflecting the equilibrium ratio.[7]

Troubleshooting Workflow:

Tautomerism_Troubleshooting

  • Solvent Study: Record NMR spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d₆, CDCl₃, D₂O).[8] A change in the solvent can shift the tautomeric equilibrium, leading to noticeable changes in the chemical shifts and even the number of signals.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help probe the dynamics of the equilibrium. If the exchange is intermediate at room temperature, heating the sample may cause the signals to coalesce into a single averaged set, while cooling might sharpen the signals for individual tautomers.

  • ¹³C and HMBC Analysis: The chemical shifts of the pyrimidine ring carbons are particularly informative. The carbon at the 4-position will have a chemical shift characteristic of a carbon bearing an -OH group in the enol form, versus a carbonyl (C=O) carbon in the keto form (which would be significantly further downfield). An HMBC experiment can show correlations from the ring protons to these carbons, helping to elucidate the structure of the dominant tautomer.[7]

Section 3: General Spectrum Quality and Interpretation

Question 4: My spectrum has very broad peaks for all signals, not just the exchangeable protons. What could be the cause?

Answer: Generalized peak broadening can stem from several issues related to sample preparation and instrument settings.[3]

Potential Cause Explanation & Solution
Poor Shimming The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer. If the problem persists, the sample tube may be of poor quality or the sample itself may be inhomogeneous.[9]
Low Sample Concentration Insufficient sample can lead to a low signal-to-noise ratio, making peaks appear broad and poorly defined. Solution: Increase the sample concentration if possible. For ¹³C NMR, 50-100 mg of sample is typical, while 5-25 mg is often sufficient for ¹H NMR.[10]
Sample Insolubility If the compound is not fully dissolved, solid particles can disrupt the magnetic field homogeneity. Solution: Ensure your compound is fully soluble in the chosen solvent. Gentle heating or sonication may help. If solubility is an issue, try a different deuterated solvent.[3]
Paramagnetic Impurities Even trace amounts of paramagnetic metal ions can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin or a similar chelating agent can remove metal ions.
High Viscosity Very concentrated or polymeric samples can be viscous, leading to slower molecular tumbling and broader lines. Solution: Dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.

Question 5: The signals for the two methylene (-CH₂-) groups in the ethyl chain are overlapping. How can I resolve them for accurate assignment and coupling analysis?

Answer: Signal overlap is a common challenge, especially in complex molecules.[11] Here are several strategies to resolve overlapping signals:

  • Use a Higher Field Spectrometer: The chemical shift dispersion (in Hz) increases with the magnetic field strength. Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will often resolve overlapping multiplets.

  • Change the NMR Solvent: Different solvents can induce small changes in the chemical shifts of nearby protons (anisotropic effects), which may be sufficient to resolve the overlapping signals.[3] Benzene-d₆ is particularly known for its unique solvent effects.[3]

  • 2D NMR Techniques:

    • ¹H-¹H COSY: Even if the signals are overlapping in the 1D spectrum, they will appear as distinct cross-peaks in the COSY spectrum, allowing you to trace the coupling network. You should see a cross-peak between the two methylene groups, and another between the methylene group adjacent to the amine and the -NH₂ protons (especially in DMSO-d₆).

    • ¹H-¹³C HSQC: This experiment will resolve the proton signals based on the chemical shift of the carbon they are attached to. Since the two methylene carbons will have different ¹³C chemical shifts, their corresponding proton signals will be separated along the F2 (proton) axis at their respective F1 (carbon) chemical shifts.

    • J-Resolved Spectroscopy: This is a less common but powerful 2D technique that separates chemical shifts on one axis and coupling constants on the other, which can effectively resolve overlapping multiplets.[11]

References

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Al-Tahhan, I. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]

  • Mamaev, V. P., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

  • Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]

  • VNU University of Science. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]

  • Nature Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • ResearchGate. 13 C NMR spectra of.... [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • CSIRO Publishing. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • ResearchGate. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. Why don't labile protons such as -OH and -NH have a characteristic chemical shift?[Link]

  • ChemRxiv. A practical guide to RNA NMR spectral analysis for undergraduate students. [Link]

  • ResearchGate. (PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • eScholarship.org. STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy - A Level Chemistry. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Lund University Publications. Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. [Link]

  • ResearchGate. (PDF) NMR measurements of proton exchange between solvent and peptides and proteins. [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubMed Central. NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • PubMed Central. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. [Link]

  • Chemistry LibreTexts. Solving NMR spectra. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • PubChem. 2-Amino-4-methylpyrimidine. [Link]

  • PubChem. 4-(2-Aminoethyl)pyrimidin-2-ol hydrochloride. [Link]

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Optimization

Optimizing the derivatization of 2-(2-Aminoethyl)pyrimidin-4-OL for enhanced target specificity

Status: Operational Ticket ID: T-PYR-4OL-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Derivatization Protocols for Enhanced Target Specificity Executive Summary The 2-(2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PYR-4OL-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Derivatization Protocols for Enhanced Target Specificity

Executive Summary

The 2-(2-Aminoethyl)pyrimidin-4-ol scaffold is a deceptive "dual-handle" building block. While it appears simple, it presents a classic chemoselectivity paradox in medicinal chemistry:

  • The Aliphatic Amine (

    
    ):  A high-pKa nucleophile intended for attaching specificity-determining elements (warheads, linkers, or tails).
    
  • The Pyrimidine Core (

    
    ):  An ambident electrophile/nucleophile subject to tautomeric equilibrium (lactam-lactim), often leading to undesired 
    
    
    
    -alkylation or
    
    
    -ring substitution.

This guide provides the protocols and troubleshooting logic required to exclusively functionalize the aliphatic amine while preserving the heteroaromatic core for kinase hinge binding or other target interactions.

Module 1: The Chemoselectivity Protocol

The Challenge: Tautomeric Interference

The 4-hydroxy group tautomerizes to the 4(3H)-one (lactam) form. In basic conditions (e.g.,


), the deprotonated enolate becomes a competitive nucleophile, leading to mixtures of 

-acylation (desired) and

-alkylation (undesired).
Optimized Workflow: Selective -Functionalization

To maximize target specificity, you must lock the reaction at the aliphatic amine.

Step-by-Step Methodology
  • Solvent Selection: Use DMF or DMAc (anhydrous). Avoid protic solvents which stabilize the enol form.

  • Base Strategy: Use a non-nucleophilic organic base (e.g., DIPEA , 1.1 eq) rather than inorganic bases. This maintains the aliphatic amine in its free base form (pKa ~10) while keeping the phenolic/lactam proton (pKa ~8.5) largely intact, reducing

    
    -attack.
    
  • Activation:

    • For Amides: Use HATU or T3P (Propylphosphonic anhydride). T3P is preferred for difficult substrates as it suppresses racemization and side reactions.

    • For Reductive Amination: Use

      
        in DCE.
      
  • Temperature: Maintain

    
     to RT. Heating promotes thermodynamic products (
    
    
    
    -alkylation).
Visualizing the Reaction Pathway

The following diagram illustrates the decision logic for maximizing yield.

ReactionPathway Start 2-(2-Aminoethyl) pyrimidin-4-ol ConditionA Strong Base (NaH, K2CO3) High Temp Start->ConditionA Path A ConditionB Mild Base (DIPEA, TEA) 0°C - RT Start->ConditionB Path B (Recommended) Intermed1 Depan-O-late (Competitive Nucleophile) ConditionA->Intermed1 Deprotonation Intermed2 Free Aliphatic Amine (Selective Nucleophile) ConditionB->Intermed2 Selective Activation Prod_Bad Mixture: O-Alkylated + N-Alkylated (Low Specificity) Intermed1->Prod_Bad Ambident Attack Prod_Good Exclusive N-exo-Derivative (High Specificity) Intermed2->Prod_Good Kinetic Control

Caption: Figure 1. Kinetic control via mild bases favors the desired aliphatic amine functionalization over ring interference.

Module 2: Enhancing Target Specificity

Once the handle is secured, "specificity" is engineered by what you attach. This scaffold is a privileged structure for Kinase Inhibition (binding the hinge region via the pyrimidine N1/C4-O) and PROTACs .

Strategic Derivatization Table
ObjectiveRecommended ModificationMechanism of Action
Kinase Hinge Binding Keep C4-OH/C4=O free.The Pyrimidine N1 and C4=O act as H-bond acceptor/donor pairs for the kinase hinge region (e.g., PLK4, Aurora).
Solubility (LogD) Attach Morpholine/Piperazine via linker.Modulates pKa and lipophilicity, preventing aggregation in biological assays.
Covalent Inhibition Acrylamide attachment to

.
Targets non-catalytic cysteines (e.g., Cys481 in BTK) for irreversible binding.
PROTAC Linker PEG/Alkyl chain to E3 Ligase ligand.The pyrimidine binds the POI (Protein of Interest); the amine anchors the degrader chain.

Module 3: Troubleshooting Guide

Issues with this scaffold often stem from its polarity and amphoteric nature.

Diagnostic Matrix
Symptom Probable Cause Corrective Action
Reaction Stalled Amine protonation (Ammonium salt formation).The scaffold may exist as an HCl salt. Action: Pre-treat with 2.0 eq DIPEA in DMF for 15 min before adding electrophile.
Multiple Spots on TLC

-acylation or di-acylation.
Action: Lower reaction temperature to

. Switch to a "softer" electrophile (e.g., NHS-ester instead of Acid Chloride).
Product Insoluble Zwitterion formation (Amine + Enol).Action: Adjust workup pH. The product is likely soluble at pH < 4 or pH > 9 but precipitates at neutral pH.
Low Yield (Workup) Product stuck in aqueous phase.Action: Do not use standard water/EtOAc extraction. Use n-Butanol extraction or evaporate DMF directly and purify via Reverse Phase (C18) chromatography.
Logic Flow for Purification

PurificationLogic Start Crude Reaction Mixture CheckSol Is product soluble in DCM/MeOH? Start->CheckSol Yes Yes CheckSol->Yes No No (Polar/Zwitterionic) CheckSol->No Flash Flash Chromatography (DCM:MeOH:NH3) Yes->Flash C18 Reverse Phase (C18) Gradient: H2O/MeCN + 0.1% FA No->C18 High Purity Needed Precip Isoelectric Precipitation (Adjust pH to ~7) No->Precip Bulk Scale-up

Caption: Figure 2. Purification decision tree based on solubility profiles.

Frequently Asked Questions (FAQs)

Q1: Can I convert the 4-OH group to a Chlorine to add a second diversity point? A: Yes. This is a standard strategy to create 2,4-disubstituted pyrimidines.

  • Protocol: Protect the ethyl amine (e.g., Boc-anhydride). Then, treat the intermediate with

    
      (Phosphorus oxychloride) at reflux. The 4-OH (tautomerized to lactam) converts to 4-Cl.
    
  • Warning: Do not attempt this without protecting the primary amine first, or you will get polymerization.

Q2: Why does my NMR show broad peaks for the pyrimidine ring protons? A: This indicates rapid tautomeric exchange between the 4-ol and 4-one forms, or aggregation due to hydrogen bonding.

  • Fix: Run NMR in DMSO-

    
      with a drop of 
    
    
    
    to exchange exchangeable protons, or heat the NMR probe to
    
    
    to sharpen the signals.

Q3: Is this scaffold suitable for CNS (Central Nervous System) targets? A: Yes, but with caveats. The polar surface area (PSA) of the free 4-OH/amine is high. To cross the Blood-Brain Barrier (BBB), you typically need to cap the amine with a lipophilic group and potentially mask the 4-OH (e.g., as a methoxy or via bioisosteric replacement) to reduce PSA to < 90 Ų.

References

  • Mishra, R., et al. (2006).[1] A strategy for selective N-acylation of purine and pyrimidine bases. Nucleic Acids Symposium Series. Link

  • Bhatia, R., et al. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ebrahimi, A., et al. (2018).[3] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation. Link

  • BenchChem Technical Notes. (2025). Derivatization techniques to isolate a single Pyridin-4-ol tautomer. Link

  • MDPI Pharmaceuticals. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Link

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of the biological activity of 2-(2-Aminoethyl)pyrimidin-4-OL derivatives

This guide provides a scientifically rigorous comparison of 2-(2-Aminoethyl)pyrimidin-4-ol derivatives , focusing on their primary application as Histamine H4 Receptor (H4R) modulators . These derivatives represent a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a scientifically rigorous comparison of 2-(2-Aminoethyl)pyrimidin-4-ol derivatives , focusing on their primary application as Histamine H4 Receptor (H4R) modulators .

These derivatives represent a critical scaffold in medicinal chemistry, designed as bioisosteres of histamine to target chronic inflammatory conditions (e.g., asthma, atopic dermatitis, rheumatoid arthritis) with improved selectivity over the H1, H2, and H3 receptors.

Executive Summary

The 2-(2-Aminoethyl)pyrimidin-4-ol scaffold is a structural analogue of histamine where the imidazole ring is replaced by a pyrimidine core. This modification alters the electronic properties and hydrogen bonding potential, significantly impacting receptor subtype selectivity.

While the parent molecule serves as a fragment lead, its 2-aminopyrimidine and 2,4-diaminopyrimidine derivatives have emerged as high-potency antagonists/inverse agonists. This guide compares these derivatives against the industry standard JNJ-7777120 .

Key Takeaway:

  • 2-Aminopyrimidines offer superior metabolic stability compared to imidazole-based ligands.

  • 2,4-Diaminopyrimidines provide dual-binding capability, often enhancing potency into the low nanomolar range (

    
     nM).
    

Chemical Architecture & SAR

The core scaffold mimics the endogenous ligand histamine but introduces a rigid 6-membered ring.

  • Tautomerism: The "pyrimidin-4-ol" moiety predominantly exists as the pyrimidin-4(3H)-one tautomer in physiological solution, acting as a hydrogen bond acceptor/donor pair essential for interacting with Asp94 and Glu182 in the H4R binding pocket.

  • The "Aminoethyl" Chain: Critical for ionic interaction with the conserved Asp107 residue in the receptor's transmembrane domain (TM3).

Structural Evolution
  • Generation 1 (The Scaffold): 2-(2-aminoethyl)pyrimidin-4-ol. Weak affinity; primarily a fragment lead.

  • Generation 2 (Rigidification): Replacement of the flexible ethyl chain with rigid cyclic amines (e.g., piperazine) directly attached to the pyrimidine ring (2-aminopyrimidines).

  • Generation 3 (Substitution): Addition of hydrophobic groups (e.g., tert-butyl, phenyl) at position 6 to target the hydrophobic pocket unique to H4R.

Head-to-Head Comparison

The following table contrasts the biological activity of the core derivative classes against the reference standard.

Table 1: Biological Activity Profile[1]
FeatureClass A: 2-Aminopyrimidines Class B: 2,4-Diaminopyrimidines Reference: JNJ-7777120
Primary Target Histamine H4 ReceptorHistamine H4 ReceptorHistamine H4 Receptor
Binding Affinity (

)
5 – 50 nM < 5 nM (High Potency)4 – 10 nM
Functional Mode Neutral Antagonist / Partial AgonistInverse AgonistInverse Agonist
Selectivity (vs H1/H2/H3) >100-fold>1000-fold>1000-fold
Metabolic Stability High (Low CYP inhibition)Moderate (Phase I oxidation risk)Low (Rapid clearance in vivo)
Key Liability Potential hERG channel bindingSolubility issuesShort half-life (

)
Performance Analysis
  • Potency: Class B derivatives (2,4-diamino) often outperform Class A due to an additional hydrogen bond donor at position 4, stabilizing the ligand-receptor complex.

  • Efficacy: While JNJ-7777120 is the benchmark, it suffers from rapid metabolic clearance (short

    
    ). Pyrimidine derivatives (Class A & B) are designed specifically to overcome this "druggability" gap.
    
  • Selectivity: Both pyrimidine classes avoid the H1 receptor (sedation side effects) and H2 receptor (gastric acid effects), making them safer for chronic anti-inflammatory therapy.

Mechanistic Insight: H4R Signaling Pathway

The biological activity of these derivatives is measured by their ability to block the H4R signaling cascade. The H4R is a


-coupled GPCR. Agonist binding triggers 

dissociation, inhibiting adenylyl cyclase and lowering cAMP.

Antagonist Action: The pyrimidine derivatives bind to the orthosteric site, preventing the conformational change required for G-protein coupling.

H4R_Signaling cluster_cell Intracellular Response (Inflammation) Ligand Pyrimidine Derivative (Antagonist) H4R H4 Receptor (TM Domain) Ligand->H4R Blocks Histamine Histamine (Endogenous Agonist) Histamine->H4R Activates G_protein Gi/o Protein (Heterotrimer) H4R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Intracellular Ca2+ (Chemotaxis) G_protein->Calcium Increases flux Mapk MAPK/ERK Phosphorylation G_protein->Mapk Activates cAMP cAMP Levels AC->cAMP Reduces

Figure 1: Mechanism of Action.[1][2] Pyrimidine derivatives competitively antagonize the H4R, preventing the Gi/o-mediated reduction of cAMP and subsequent chemotactic signaling.

Experimental Protocols

To validate the biological activity of a new 2-(2-aminoethyl)pyrimidin-4-ol derivative, the following protocols are the industry standard.

Protocol A: Chemical Synthesis (Pyrimidine Ring Closure)

Objective: To synthesize the 2-aminopyrimidine core from a chalcone precursor.

  • Reagents: Chalcone derivative (1.0 eq), Guanidine Hydrochloride (1.5 eq), Potassium Hydroxide (KOH, 2.0 eq), Ethanol (EtOH).

  • Procedure:

    • Dissolve the chalcone and guanidine HCl in absolute EtOH (10 mL/mmol).

    • Add KOH pellets and reflux the mixture at 80°C for 6–12 hours.

    • Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane).

    • Work-up: Pour the reaction mixture into ice-cold water. Neutralize with dilute HCl if necessary.

    • Purification: Filter the precipitate and recrystallize from EtOH/DMF to yield the 2-aminopyrimidine.

Protocol B: Radioligand Binding Assay (Determination of )

Objective: To quantify the binding affinity of the derivative for the human H4 Receptor.

  • Membrane Preparation: Use SK-N-MC cells stably transfected with human H4R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Assay Setup:

    • Total Binding: Incubate membranes (50 µg protein) with

      
      -Histamine (10 nM).
      
    • Non-Specific Binding (NSB): Add excess unlabeled histamine (10 µM) or JNJ-7777120.

    • Test Compound: Add the pyrimidine derivative at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

References

  • Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010)

    • Significance: Establishes the 2-aminopyrimidine scaffold as a potent H4R antagonist class.[3][4]

  • The histamine H4 receptor: from orphan to the clinic. Source: British Journal of Pharmacology (2009)

    • Significance: Reviews the benchmark compound JNJ-7777120 and the therapeutic r
  • 2,4-Diaminopyrimidines as histamine H4 receptor ligands – Scaffold optimization and pharmacological characterization. Source: Journal of Medicinal Chemistry (2009)

    • Significance: Provides the comparative data for Class B (Diaminopyrimidine)
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Source: Journal of Medicinal Chemistry (2008)[3]

    • Significance: Detailed SAR analysis of the pyrimidine core modifications.[3]

Sources

Comparative

Comparative study of 2-(2-Aminoethyl)pyrimidin-4-OL versus its structural analogs

Technical Guide: Comparative Profiling of 2-(2-Aminoethyl)pyrimidin-4-ol Scaffolds Part 1: Executive Summary & Structural Rationale The Bioisosteric Imperative In medicinal chemistry, the 2-(2-Aminoethyl)pyrimidin-4-ol s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Profiling of 2-(2-Aminoethyl)pyrimidin-4-ol Scaffolds

Part 1: Executive Summary & Structural Rationale

The Bioisosteric Imperative In medicinal chemistry, the 2-(2-Aminoethyl)pyrimidin-4-ol scaffold represents a critical bioisostere of histamine. While histamine (2-(1H-imidazol-4-yl)ethanamine) is the endogenous ligand for H1-H4 receptors, its imidazole ring is metabolically labile and non-selective. The pyrimidine analog offers a more rigid, electron-deficient core, altering pKa properties and hydrogen bond donor/acceptor vectors.

This guide focuses on the 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol derivative (CAS 1274745-27-5), the most stable and commercially relevant representative of this class, comparing it against its structural ancestors (Histamine) and electronic analogs (Pyridine).

Key Application Domains:

  • Histamine H4 Receptor Antagonism: Exploiting the ethylamine tail for ionic anchoring while modifying the aromatic head to reduce H1/H2 cross-reactivity.

  • Kinase Inhibition (PLK4/Aurora): The pyrimidine-4-ol (tautomerizing to pyrimidin-4-one) mimics the adenine hinge-binding motif.

Part 2: Comparative Chemical Profiling

The following table contrasts the subject scaffold with its primary structural and functional alternatives.

Table 1: Physicochemical & Functional Comparison

FeatureSubject: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Standard: Histamine Analog: 2-(2-Aminoethyl)pyridine
Core Structure Pyrimidine (1,3-Diazine)Imidazole (1,3-Azole)Pyridine (Azine)
H-Bond Potential High (2 Donors, 3 Acceptors)Moderate (1 Donor, 1 Acceptor)Low (0 Donors, 1 Acceptor)
pKa (Ring N) ~2.5 (Weakly Basic)~6.0 (Physiologically Active)~5.2 (Weakly Basic)
pKa (Side Chain) ~9.8 (Primary Amine)~9.7 (Primary Amine)~9.6 (Primary Amine)
Metabolic Stability High (Resistant to diamine oxidase)Low (Rapid degradation by DAO/HNMT)Moderate (Susceptible to oxidation)
Key Tautomer 4-one (Lactam form dominant)N-H (N-tau vs N-pi)None (Aromatic only)
Primary Utility Kinase Inhibitor Scaffold, H4 AntagonistAllergic Response StandardSynthetic Intermediate
Structural Logic Visualization

The diagram below illustrates the pharmacophore mapping, showing how the pyrimidine scaffold overlays with the histamine binding pocket while offering additional vectors for kinase hinge interaction.

PharmacophoreMap cluster_props Optimization Logic Histamine Histamine (Natural Ligand) Scaffold 2-(2-Aminoethyl)pyrimidin-4-ol (Synthetic Bioisostere) Histamine->Scaffold Bioisosteric Replacement (Imidazole -> Pyrimidine) Target_H4 H4 Receptor (Asp94 Anchor) Histamine->Target_H4 Ionic Bond (Ethylamine) Histamine->Target_H4 Pi-Stacking (Imidazole) Scaffold->Target_H4 Mimics Ionic Bond Target_Kinase Kinase Hinge (ATP Site) Scaffold->Target_Kinase Bidentate H-Bond (N1 & C4=O) Prop1 Reduced Basicity (Better CNS Penetration) Scaffold->Prop1 Prop2 Metabolic Stability (DAO Resistance) Scaffold->Prop2

Caption: Pharmacophore mapping demonstrating the dual-utility of the pyrimidine scaffold in GPCR (H4) and Enzyme (Kinase) targeting.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Objective: Synthesize the scaffold via condensation of a guanidine-like precursor with a beta-keto ester. This method ensures high yield and regioselectivity.

Reagents:

  • 3-Aminopropanimidamide dihydrochloride (Precursor A)

  • Ethyl cyanoacetate (Precursor B)

  • Sodium Ethoxide (21% in Ethanol)

  • Glacial Acetic Acid

Workflow:

  • Preparation of Free Base: Dissolve 3-Aminopropanimidamide (10 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide (20 mmol) dropwise at 0°C to liberate the free amidine. Stir for 30 mins.

  • Condensation: Add Ethyl cyanoacetate (10 mmol) slowly to the reaction mixture.

  • Cyclization: Reflux the mixture at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Precipitation: Cool to room temperature. Acidify to pH 6.0 using Glacial Acetic Acid. The product, 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from water/ethanol (1:1).

Validation Point:

  • 1H NMR (D2O): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the pyrimidine C5-H singlet (~5.8 ppm).

  • Yield Expectation: 65-75%.

Protocol B: Tautomeric Stability Analysis (UV-Vis Titration)

Objective: Determine the dominant tautomer (keto vs enol) and pKa values to predict receptor binding mode.

Methodology:

  • Stock Solution: Prepare a 50 µM solution of the synthesized compound in phosphate buffer (pH 7.4).

  • Titration: Perform a pH titration from 2.0 to 12.0 using HCl and NaOH.

  • Detection: Record UV-Vis spectra (200-400 nm) at 0.5 pH unit increments.

  • Analysis: Plot absorbance at

    
     (typically ~260 nm for pyrimidines) vs pH.
    

Interpretation:

  • Inflection Point 1 (~pH 2.5): Protonation of the pyrimidine ring nitrogens.

  • Inflection Point 2 (~pH 9.8): Deprotonation of the side-chain amine.

  • Spectral Shift: A bathochromic shift at neutral pH compared to acidic pH confirms the presence of the pyrimidin-4-one (lactam) tautomer, which is critical for kinase hinge binding (acceptor-donor motif).

Part 4: Biological Application Logic

1. Kinase Hinge Binding (PLK4 Context) The 6-amino-2-(2-aminoethyl)pyrimidin-4-ol scaffold acts as a "hinge binder."[1] In the ATP binding pocket of kinases like PLK4 (Polo-like Kinase 4):

  • The C4=O (carbonyl) accepts a hydrogen bond from the backbone amide of the hinge region.

  • The N1 (ring nitrogen) donates a hydrogen bond (if protonated) or accepts one, depending on the specific kinase architecture.

  • The 2-aminoethyl tail extends into the solvent front, improving solubility and allowing for attachment of solubilizing groups (e.g., morpholine) without disrupting binding.

2. Histamine H4 Receptor Antagonism Unlike H1 antagonists which are bulky and lipophilic, H4 ligands often require a specific distance between the aromatic core and the basic amine.

  • Distance Rule: The ethyl linker provides the optimal ~3.5 Å distance between the centroid of the aromatic ring and the cationic nitrogen, matching the Aspartate anchor (Asp94) in the H4 receptor.

  • Selectivity: The pyrimidine ring reduces affinity for H1/H2 receptors compared to the imidazole of histamine, reducing side effects like sedation (H1) or gastric acid secretion (H2).

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. Available at: [Link]

  • Synthesis of Pyrimidine Derivatives. Benha University. Available at: [Link][1]

Sources

Validation

Benchmarking the EGFR inhibitory activity of 2-(2-Aminoethyl)pyrimidin-4-OL against Gefitinib

Executive Summary: The Fragment vs. The Standard In the landscape of kinase inhibitor discovery, benchmarking novel chemical scaffolds against established clinical standards is the primary validation step.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment vs. The Standard

In the landscape of kinase inhibitor discovery, benchmarking novel chemical scaffolds against established clinical standards is the primary validation step.[1] This guide compares the inhibitory profile of 2-(2-Aminoethyl)pyrimidin-4-OL (hereafter referred to as "The Fragment" ) against Gefitinib (Iressa®), the first-generation EGFR tyrosine kinase inhibitor (TKI).

While Gefitinib represents a fully optimized, nanomolar-potency drug with a complex quinazoline core, The Fragment represents a minimalist pharmacophore —a pyrimidine scaffold possessing the essential hydrogen-bond donor/acceptor motifs required for ATP-hinge binding.[1] This comparison is not of equivalent potency, but of ligand efficiency (LE) and binding mode validation . This guide outlines the protocols, mechanistic rationale, and data analysis frameworks required to benchmark this fragment against the industry gold standard.

Mechanistic Profiling & Chemical Logic[1]

The Reference Standard: Gefitinib[1]
  • Core Structure: 4-anilinoquinazoline.

  • Binding Mode: Reversible, ATP-competitive inhibitor.[1] It forms critical hydrogen bonds with Met793 in the hinge region of the EGFR kinase domain.

  • Target Specificity: High affinity for EGFR-TK domain, with hypersensitivity to L858R mutations and Exon 19 deletions.[1]

  • Clinical Baseline: Defines the "ceiling" of potency (IC50 < 10 nM in sensitive lines).

The Challenger: 2-(2-Aminoethyl)pyrimidin-4-OL
  • Core Structure: Pyrimidin-4-ol (tautomer of pyrimidin-4(3H)-one).

  • Structural Hypothesis: The pyrimidine ring serves as a bioisostere to the adenine ring of ATP.[1] The N1 and C4-hydroxyl/carbonyl groups mimic the hinge-binding motif. The 2-aminoethyl tail provides a vector for probing the ribose-binding pocket or solvent front.

  • Role: A "Fragment Hit." It is expected to have low potency (µM to mM range) but high Ligand Efficiency (binding energy per heavy atom), serving as a starting point for growing a lead compound.[1]

Visualization: EGFR Signaling & Inhibition Pathway[1][2][3]

The following diagram illustrates the EGFR signaling cascade and the precise intervention point where both Gefitinib and The Fragment compete for the ATP binding site.[1]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm EGF EGF Ligand EGFR EGFR Dimerization (Tyr Kinase Activation) EGF->EGFR Binding P_EGFR Phospho-EGFR (Autophosphorylation) EGFR->P_EGFR Activation ATP ATP ATP->EGFR Phosphoryl Transfer Inhibitors COMPETITIVE INHIBITION Reference: Gefitinib Test: 2-(2-Aminoethyl)pyrimidin-4-OL Inhibitors->EGFR Blocks ATP Site GRB2 GRB2 / SOS P_EGFR->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: Mechanism of Action.[1] Both compounds target the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling via RAS/RAF/MEK/ERK.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare a potent drug (Gefitinib) with a weak fragment, the assay dynamic range must be wide.[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for enzymatic inhibition and an MTT Assay for cellular potency.[1]

In Vitro Enzymatic Assay (TR-FRET LANCE Ultra)

Objective: Determine intrinsic binding affinity (


 or 

) independent of cell permeability.[1]

Protocol:

  • Reagents: Recombinant EGFR-WT kinase domain, Eu-labeled anti-phosphotyrosine antibody, ULight-labeled Poly-GT substrate, ATP (

    
     concentration: ~5 µM).[1]
    
  • Compound Prep:

    • Gefitinib: Serial dilution (1:[1]3) starting at 1 µM (Expected

      
       ~1-5 nM).[1]
      
    • Fragment: Serial dilution (1:2) starting at 10 mM (High concentration required for fragments).[1]

  • Reaction:

    • Incubate Kinase + Compound (15 min) to allow equilibrium binding.[1]

    • Add ATP + Substrate (Incubate 60 min at RT).[1]

    • Add Detection Mix (EDTA + Eu-Ab).[1]

  • Readout: Measure emission ratio (665 nm / 615 nm).

  • Validation Check: Z-factor must be > 0.[1]5. Gefitinib control must fall within 3-fold of historical

    
    .[1]
    
Cellular Viability Assay (MTT)

Objective: Assess efficacy in a biological context (permeability + target engagement).[1]

Cell Lines:

  • PC-9: EGFR Exon 19 Del (Gefitinib-Sensitive).

  • A549: EGFR WT / KRAS Mutant (Gefitinib-Resistant control).[1]

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with compounds for 72 hours.

    • Gefitinib Range: 0.1 nM – 10 µM.[1]

    • Fragment Range: 1 µM – 500 µM.[1]

  • Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.[1]

  • Absorbance at 570 nm.[1]

Benchmarking Data & Analysis

The following table summarizes the expected performance metrics based on the structural properties of the fragment versus the clinical data of Gefitinib.

MetricGefitinib (Reference) 2-(2-Aminoethyl)pyrimidin-4-OL (Test) Interpretation
Molecular Weight (MW) 446.9 g/mol ~139.15 g/mol Fragment is ~1/3 the size; lower affinity is expected.
Enzymatic

(EGFR WT)
2 – 5 nM > 50,000 nM (50 µM) (Predicted)The fragment lacks the hydrophobic tail (aniline/ether) for deep pocket binding.[1]
Cellular

(PC-9)
4 – 10 nM > 100 µM Fragment may have poor permeability or efflux issues compared to optimized drug.[1]
Ligand Efficiency (LE) ~0.35 kcal/mol/atomTarget: > 0.30 kcal/mol/atom Critical Metric: If the fragment binds weakly but is small, it is a high-quality starting point.[1]
Binding Mode Hinge Binder (Met793) + Hydrophobic PocketHinge Binder (Met793)The fragment validates the "anchor" point for future chemical elaboration.[1]
The "Shift" Analysis

When benchmarking, calculate the Potency Shift :


[1]
  • A shift of

    
     is typical for fragments vs. optimized drugs.[1]
    
  • Success Criteria: The fragment is considered "active" if it shows dose-dependent inhibition with a Hill slope of ~1.0, indicating specific 1:1 binding, even if potency is low.[1]

Workflow Visualization: The Benchmarking Cascade

This workflow ensures data integrity by filtering out false positives (e.g., aggregation) which are common when testing fragments at high concentrations.[1]

Benchmarking_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Profiling start Compound Library (Gefitinib & Fragment) assay TR-FRET Kinase Assay (High Conc. Range) start->assay filter Aggregation Counter-Screen (Detergent Sensitivity) assay->filter If active > 50% cell_assay Cell Viability (MTT) PC-9 vs A549 filter->cell_assay True Binder western Western Blot (pEGFR Inhibition) cell_assay->western Confirm Mechanism analysis Ligand Efficiency (LE) Calculation western->analysis decision Go/No-Go Decision (Hit Expansion) analysis->decision

Figure 2: Experimental Cascade. Critical checkpoint: "Aggregation Counter-Screen" is vital for the fragment to ensure inhibition isn't due to non-specific protein unfolding at high concentrations.[1]

Conclusion & Recommendation

2-(2-Aminoethyl)pyrimidin-4-OL should not be viewed as a direct competitor to Gefitinib in terms of clinical efficacy. Instead, it serves as a chemical probe .[1]

  • Gefitinib validates the assay system (positive control).

  • The Fragment tests the sensitivity of the hinge-binding region.[1]

Recommendation for Researchers: Use this fragment to explore Fragment-Growing strategies. The 2-aminoethyl tail offers a synthetic handle to attach hydrophobic groups (mimicking the aniline of Gefitinib) to access the back-pocket of the ATP site, potentially increasing potency from millimolar to nanomolar levels while maintaining favorable physicochemical properties.[1]

References

  • Gefitinib Discovery & Mechanism: Wakeling, A. E., et al. (2002).[1] "ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy."[1] Cancer Research, 62(20), 5749-5754. Link

  • EGFR Mutation Sensitivity: Paez, J. G., et al. (2004).[1] "EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy." Science, 304(5676), 1497-1500. Link

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Pyrimidine Scaffolds in Kinase Inhibition: Léger, F., et al. (2022).[1] "A Review on Fused Pyrimidine Systems as EGFR Inhibitors." Frontiers in Chemistry, 10. Link

  • Assay Protocol Standards: Zhang, J., et al. (2009).[1] "A simple statistical parameter for use in evaluation and validation of high throughput screening assays."[1] Journal of Biomolecular Screening, 4(2), 67-73.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative In Silico Docking of 2-(2-Aminoethyl)pyrimidin-4-ol and Its Derivatives Against EGFR

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet promising scaffold: 2-(2-Aminoethyl)pyrimidin-4-ol. Our objective is to provide a robust, replicable framework for conducting a comparative in silico molecular docking study of this parent compound and its rationally designed derivatives against a high-value oncology target, the Epidermal Growth Factor Receptor (EGFR) kinase domain.

As a Senior Application Scientist, my aim is not merely to present a protocol, but to illuminate the causality behind each step. We will explore how minor chemical modifications can significantly alter binding affinities and interaction profiles, providing a foundational understanding for structure-activity relationship (SAR) studies. This guide is designed for researchers and drug development professionals to objectively compare molecular performance using validated computational methods.

The Strategic Foundation: Target and Ligand Selection

Why Target the EGFR Kinase Domain?

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Its aberrant activation is a well-documented driver in numerous cancers, including non-small cell lung cancer and glioblastoma, making its kinase domain a prime target for therapeutic intervention.[6][7] The ATP-binding pocket of the EGFR kinase domain is a well-characterized site, providing a reliable benchmark for evaluating the binding potential of new small molecules. For this study, we will utilize the high-resolution crystal structure of the EGFR kinase domain, for instance, PDB ID: 2GS6, obtained from the RCSB Protein Data Bank.[6]

The Ligands: Parent Compound and a Focused Derivative Library

The selection of ligands is central to a comparative study. We begin with our lead compound, 2-(2-Aminoethyl)pyrimidin-4-ol (AEP) . To explore the chemical space around AEP and identify potentially superior binders, we will introduce three hypothetical derivatives with modifications at key positions. These modifications are chosen to probe different types of molecular interactions:

  • AEP-Cl (Chloro-derivative): Addition of a chlorine atom to the pyrimidine ring to explore the impact of electron-withdrawing groups and potential halogen bonding.

  • AEP-Me (Methyl-derivative): Addition of a methyl group to investigate the effect of a small, hydrophobic moiety on binding pocket occupancy.

  • AEP-Ph (Phenyl-derivative): Addition of a phenyl group to assess the influence of a larger, aromatic substituent, which could engage in π-π stacking or other hydrophobic interactions.

The In Silico Laboratory: A Validated Docking Workflow

To ensure scientific integrity, our workflow is designed as a self-validating system. We will employ AutoDock Vina, a widely used and rigorously validated open-source molecular docking program, known for its speed and accuracy. The entire process, from preparation to analysis, is outlined below.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection (EGFR, PDB: 2GS6) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Clean & Protonate Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Define Search Space Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Test Compounds Grid->Dock Results 6. Pose & Score Analysis (Binding Energy, Interactions) Dock->Results Generate Poses Compare 7. Comparative Evaluation (SAR Insights) Results->Compare Rank Derivatives

Caption: The overall workflow for the comparative in silico docking study.

Detailed Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure, leaving only the components necessary for docking, and to correct for missing atoms.[8][9]

  • Obtain Structure: Download the PDB file for the EGFR kinase domain (e.g., 2GS6) from the RCSB Protein Data Bank.

  • Clean Protein: Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and any cofactors or ions not critical to the binding site's integrity.[10] This is crucial as solvent molecules can occupy space and create steric clashes that are not representative of the dynamic biological environment.

  • Add Hydrogens: X-ray crystallography often does not resolve hydrogen atom positions. Add polar hydrogens to the protein structure using software like AutoDock Tools or UCSF Chimera.[11][12] This step is vital for correctly calculating hydrogen bonds, a key component of protein-ligand interactions.

  • Assign Charges & Atom Types: Compute Gasteiger charges and assign atom types. This process ensures the protein is correctly parameterized for the docking force field.

  • Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format, which includes partial charges (Q) and AutoDock atom types (T).[13]

Detailed Experimental Protocol: Ligand Preparation

Proper ligand preparation ensures that the 3D structures are energetically favorable and correctly formatted for the docking software.[14]

  • Generate 2D Structures: Draw the 2D structures of 2-(2-Aminoethyl)pyrimidin-4-ol and its derivatives using chemical drawing software like BIOVIA Draw or ChemDraw.[15]

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Subject each 3D structure to energy minimization using a force field (e.g., MMFF94). This step optimizes the bond lengths, angles, and torsion angles to produce a low-energy, stable conformation.[8]

  • Set Torsion Tree: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire ATP-binding site of EGFR. The center of the grid should be the geometric center of the co-crystallized ligand (if available) or key active site residues. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.[13]

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and its dimensions in Angstroms.[16]

  • Exhaustiveness Parameter: Set the exhaustiveness parameter. This value controls the thoroughness of the search. A typical value is 8, but increasing it can lead to a more comprehensive search at the cost of longer computation time.[14]

  • Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Results and Comparative Analysis

The output from AutoDock Vina provides a wealth of data for comparison. The primary metric is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding; a more negative value indicates a stronger, more favorable interaction.[17][18]

Quantitative Data Summary

The hypothetical results of our comparative docking study are summarized below.

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
AEP Parent Compound-6.88.5Met793, Gly796, Leu718
AEP-Cl 5-Chloro-7.52.1Met793, Cys797, Leu844
AEP-Me 6-Methyl-7.15.2Met793, Leu718, Val726
AEP-Ph 5-Phenyl-8.20.5Met793, Leu718, Phe856
Interpreting the Results: A Deeper Dive
  • AEP (Parent Compound): Establishes a baseline binding affinity of -6.8 kcal/mol. Its interactions are likely dominated by hydrogen bonds involving the aminoethyl and hydroxyl groups with the hinge region of the kinase (e.g., Met793).[19]

  • AEP-Cl: The addition of a chloro group results in a moderate improvement in binding affinity (-7.5 kcal/mol). This suggests the electron-withdrawing nature of chlorine may enhance electrostatic interactions or form a favorable halogen bond with a residue like Cys797 in the active site.

  • AEP-Me: The methyl derivative shows a slight improvement (-7.1 kcal/mol). The small hydrophobic methyl group likely makes favorable van der Waals contacts within a hydrophobic sub-pocket near residues like Val726.

  • AEP-Ph: The phenyl derivative demonstrates the most significant improvement in binding affinity (-8.2 kcal/mol). This substantial increase suggests the phenyl ring is engaging in highly favorable hydrophobic and possibly π-π stacking interactions with aromatic residues like Phe856 deep within the binding pocket.

Visualizing Key Interactions

To fully understand the structure-activity relationship, it's essential to visualize the predicted binding poses. The diagram below illustrates the hypothetical binding mode of the most promising candidate, AEP-Ph , within the EGFR active site.

Binding_Mode AEP_Ph AEP-Ph Met793 Met793 (Hinge) AEP_Ph->Met793 H-Bond (Pyrimidin-N) Leu718 Leu718 (Hydrophobic) AEP_Ph->Leu718 Hydrophobic Phe856 Phe856 (Aromatic) AEP_Ph->Phe856 π-π Stacking Cys797 Cys797 AEP_Ph->Cys797 Hydrophobic

Caption: Predicted binding interactions of AEP-Ph in the EGFR kinase active site.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the comparative in silico analysis of 2-(2-Aminoethyl)pyrimidin-4-ol and its derivatives. Our hypothetical results demonstrate that strategic chemical modifications, particularly the addition of a phenyl group, can significantly enhance binding affinity for the EGFR kinase domain. The AEP-Ph derivative emerged as the most promising candidate, warranting further investigation.

The strength of this computational approach lies in its ability to rapidly screen and prioritize compounds, saving significant time and resources in the early stages of drug discovery. However, it is imperative to remember that in silico results are predictive. The logical next step is to synthesize these prioritized compounds and validate their activity through in vitro enzymatic assays and cellular studies to confirm their potential as EGFR inhibitors.

References

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  • RCSB PDB. 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Available from: [Link]

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  • PMC. Significance and Biological Importance of Pyrimidine in the Microbial World. Available from: [Link]

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  • RCSB PDB. 5UGB: Crystal structure of the EGFR kinase domain in complex with.... Available from: [Link]

  • University of Catania. Molecular Docking Tutorial. Available from: [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results?. Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • ResearchGate. (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Available from: [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]

  • ResearchGate. (PDF) Biological and Medicinal Significance of Pyrimidine's: A Review. Available from: [Link]

  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available from: [Link]

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]

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